Lipid N2-3L
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C48H93N3O8 |
|---|---|
Molekulargewicht |
840.3 g/mol |
IUPAC-Name |
2-[2-[3-[bis(2-hydroxyethyl)amino]propylcarbamoyloxy]ethyl-[2-(2-hexyldecanoyloxy)ethyl]amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C48H93N3O8/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-32-46(54)57-42-37-51(39-44-59-48(56)49-33-29-34-50(35-40-52)36-41-53)38-43-58-47(55)45(30-26-12-9-6-3)31-27-24-14-11-8-5-2/h18-19,45,52-53H,4-17,20-44H2,1-3H3,(H,49,56)/b19-18- |
InChI-Schlüssel |
NKBLIRCFPYOMID-HNENSFHCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Lipid N2-3L and its Function in mRNA-Based Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid N2-3L is a novel, ionizable cationic lipid integral to the development of next-generation mRNA vaccine delivery systems.[1][2][3][4] Its primary function is to serve as a key structural component in Supramolecular Lipid Nanoparticles (SMLNPs), which are designed for the targeted co-delivery of tumor antigen-encoding mRNA and immune-stimulating adjuvants to antigen-presenting cells (APCs).[1][2][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in SMLNP formulation, detailed experimental protocols for its synthesis and nanoparticle preparation, and its application in cancer immunotherapy. The mechanism of action, involving the activation of Toll-like receptor 7/8 (TLR7/8) signaling pathways to enhance anti-tumor immunity, is also detailed.
Introduction to this compound
This compound is an ionizable cationic lipid specifically engineered for the formulation of lipid nanoparticles for nucleic acid delivery.[1][2] Its unique chemical structure allows for efficient encapsulation of negatively charged mRNA molecules and facilitates their release into the cytoplasm of target cells. A key characteristic of this compound is its high pKa of 8.99, which contributes to its strong interaction with mRNA during formulation and its subsequent endosomal escape.[1][2][3][4][6][7]
The primary function of this compound is to act as the core ionizable lipid in SMLNPs designed for cancer immunotherapy.[1][5] These nanoparticles are engineered to co-deliver an mRNA payload that encodes for a specific tumor antigen and a small molecule adjuvant, such as the TLR7/8 agonist R848 (Resiquimod).[1][2][3][6] This co-delivery strategy significantly enhances the maturation and antigen presentation capabilities of dendritic cells (DCs), leading to a potent and specific anti-tumor immune response.[2][5][8]
Physicochemical and Formulation Data
The formulation of SMLNPs using this compound results in nanoparticles with specific and reproducible physicochemical properties. These characteristics are critical for their stability, biodistribution, and efficacy as an mRNA delivery platform.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2924606-55-1 | [1][3][7] |
| Molecular Formula | C48H93N3O8 | [3][6][7] |
| Molecular Weight | 840.27 g/mol | [3] |
| pKa | 8.99 | [1][2][3][4][6][7] |
| Purity | ≥95% | [6][7] |
| Supplied As | 10 mg/ml solution in methyl acetate | [6][7] |
| Storage | -20°C | [6][7] |
| Solubility | ≥10 mg/ml in Ethanol (B145695) and DMSO | [6][7] |
Table 2: Formulation and Characterization of SMLNPs
| Parameter | SMLNP@mRNA | SMLNP@mRNA/R848 | Source |
| This compound (mol%) | 50 | 40 | [1] |
| Lip-CD (mol%) | 0 | 10 | [1] |
| Cholesterol (mol%) | 38.5 | 38.5 | [1] |
| DSPC (mol%) | 10 | 10 | [1] |
| Lip-PEG (mol%) | 1.5 | 1.5 | [1] |
| N/P Ratio | 6:1 | 6:1 | [1] |
| Average Diameter (nm) | 105.3 | 112.7 | [1] |
| Polydispersity Index (PDI) | 0.12 | 0.15 | [1] |
| Zeta Potential (mV) | +35.8 | +39.2 | [1] |
| mRNA Encapsulation Efficiency | ~95% | ~95% | [1] |
| R848 Loading Efficiency | N/A | ~80% | [1] |
Note: Lip-CD is a β-cyclodextrin-modified ionizable lipid used to encapsulate the R848 adjuvant through host-guest complexation. DSPC is 1,2-distearoyl-sn-glycero-3-phosphocholine. Lip-PEG is a PEGylated lipid.
Mechanism of Action: SMLNP-Mediated Immune Activation
The therapeutic efficacy of the this compound-containing SMLNPs stems from their ability to mimic a viral infection, thereby triggering a robust immune response against the tumor.
-
Uptake by Antigen-Presenting Cells (APCs): Following administration, the SMLNPs are taken up by APCs, primarily dendritic cells, in lymphoid organs.[1][3][4]
-
Endosomal Escape: The ionizable nature of this compound facilitates the endosomal escape of the nanoparticle, releasing the mRNA and R848 into the cytoplasm.
-
Antigen Expression: The delivered mRNA is translated by the cell's machinery into the tumor antigen, which is then processed and presented on the cell surface via MHC class I and II molecules.
-
TLR7/8 Activation: The co-delivered R848 agonist binds to endosomal TLR7 and TLR8, activating a MyD88-dependent signaling pathway.[1][2][9] This leads to the activation of transcription factors like NF-κB and IRFs.[1]
-
DC Maturation & Cytokine Production: Activation of these transcription factors results in the upregulation of co-stimulatory molecules (e.g., CD80, CD86) on the DC surface and the production of pro-inflammatory cytokines such as IL-12 and Type I interferons.[1][2]
-
T-Cell Activation: The mature, antigen-presenting DCs then activate antigen-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, leading to a potent and targeted anti-tumor immune response.[2]
Caption: TLR7/8 signaling pathway in dendritic cells activated by SMLNP-delivered R848.
Experimental Protocols
The following protocols are summarized based on the methodologies described by Qi S, et al. (Advanced Materials, 2024).
Synthesis of this compound
The synthesis of this compound is a multi-step process. The detailed synthetic route is provided in the supplementary information of the primary literature. Key steps involve the reaction of commercially available starting materials to build the lipid's core structure, followed by the attachment of the lipid tails. Purification is typically performed using column chromatography.
Preparation of SMLNP@mRNA/R848
-
Preparation of Lipid Stock Solutions: Dissolve this compound, Lip-CD, cholesterol, DSPC, and Lip-PEG in ethanol to prepare individual stock solutions.
-
Preparation of Aqueous Phase: Dissolve the mRNA transcript in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Nanoparticle Formation:
-
Mix the ethanolic lipid solutions in the desired molar ratios (see Table 2).
-
Rapidly inject the lipid mixture into the aqueous mRNA solution with vigorous stirring. A microfluidic mixing device is often used to ensure rapid and homogenous mixing, which is critical for controlling nanoparticle size and uniformity.
-
The typical volume ratio of the aqueous phase to the ethanol phase is 3:1.
-
-
Adjuvant Loading (for SMLNP@mRNA/R848): The TLR7/8 agonist R848 is encapsulated via host-guest interaction with the Lip-CD component during the nanoparticle formation process.
-
Purification and Buffer Exchange:
-
Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) for 18-24 hours to remove ethanol and non-encapsulated components.
-
Concentrate the purified SMLNPs using centrifugal filter units.
-
-
Sterilization: Sterilize the final SMLNP formulation by passing it through a 0.22 µm syringe filter before in vivo use.
In Vivo Anti-Tumor Efficacy Study
-
Animal Model: C57BL/6 mice are typically used.
-
Tumor Cell Line: An ovalbumin (OVA)-expressing tumor cell line, such as MC-38-OVA colon adenocarcinoma, is used to track antigen-specific immune responses.
-
Tumor Implantation: Subcutaneously inject MC-38-OVA cells into the flank of the mice.
-
Treatment Groups:
-
PBS (Control)
-
SMLNP encapsulating irrelevant mRNA
-
SMLNP@OVA mRNA
-
SMLNP@OVA mRNA/R848
-
Optionally, a group co-administered with an immune checkpoint inhibitor (e.g., anti-PD-L1 antibody).
-
-
Vaccination Schedule: Administer vaccinations (e.g., intramuscularly) on specific days post-tumor implantation (e.g., days 7, 14, and 21).
-
Efficacy Readouts:
-
Tumor Growth: Measure tumor volume every 2-3 days using calipers.
-
Survival: Monitor animal survival over the course of the experiment.
-
Immunological Analysis: At the study endpoint, isolate splenocytes and tumor-infiltrating lymphocytes to analyze antigen-specific T-cell responses via flow cytometry (e.g., tetramer staining, intracellular cytokine staining for IFN-γ).
-
Caption: General experimental workflow for SMLNP preparation and in vivo evaluation.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its rational design enables the formulation of stable and highly efficient Supramolecular Lipid Nanoparticles. The primary function of this compound is to facilitate the co-delivery of mRNA antigens and adjuvants, a strategy that has demonstrated superior anti-tumor efficacy in preclinical models.[1][2][6] The detailed protocols and data presented in this guide offer a foundational resource for researchers and drug developers working to harness the power of mRNA therapeutics for cancer immunotherapy and other applications. Further research and development involving this compound and similar materials hold the promise of creating more potent and effective mRNA-based medicines.
References
- 1. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]
- 2. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Supramolecular Lipid Nanoparticles Based on Amine β-CD Host–Guest Lipids: Design, Mechanisms, and Biosafety [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Diverse nanoparticles deliver mRNA to enhance tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Development of Lipid N2-3L for mRNA-Based Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and application of Lipid N2-3L, a novel ionizable cationic lipid. This compound is a key component in the formulation of supramolecular lipid nanoparticles (SMLNPs) designed for the efficient delivery of messenger RNA (mRNA) in the context of cancer immunotherapy. This document details the physicochemical properties of this compound, the formulation and characterization of SMLNPs, and the preclinical evaluation of this delivery system in a cancer vaccine model. The experimental protocols for the synthesis of this compound, the preparation of SMLNPs, and key in vivo studies are provided to enable further research and development. The underlying mechanism of action, involving the co-delivery of an mRNA antigen and a Toll-like receptor (TLR) agonist to enhance anti-tumor immunity, is also elucidated through a detailed signaling pathway diagram.
Introduction
The advent of mRNA vaccines has revolutionized the landscape of preventive and therapeutic medicine. A critical component of this technology is the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its cellular uptake.[1][2][] Ionizable cationic lipids are a cornerstone of LNP formulations, enabling efficient encapsulation of mRNA and its subsequent release into the cytoplasm.[1][]
This compound is a recently developed ionizable cationic lipid that has been instrumental in the creation of supramolecular lipid nanoparticles (SMLNPs).[4][5][6] These SMLNPs are uniquely designed for cancer immunotherapy by co-delivering an mRNA-encoded tumor antigen and a small molecule immune adjuvant, the Toll-like receptor 7/8 (TLR7/8) agonist R848 (Resiquimod).[4][5][6] This co-delivery strategy aims to enhance dendritic cell (DC) maturation and antigen presentation, thereby mounting a robust and targeted anti-tumor immune response.[7]
This guide will provide a detailed examination of the available scientific data on this compound and its application in an SMLNP-based mRNA cancer vaccine.
Physicochemical Properties of this compound
This compound is an ionizable cationic lipid with the following properties:
| Property | Value | Reference |
| Formal Name | 9Z-octadecenoic acid, 3-[2-[(2-hexyl-1-oxodecyl)oxy]ethyl]-14-hydroxy-12-(2-hydroxyethyl)-7-oxo-6-oxa-3,8,12-triazatetradec-1-yl ester | [6] |
| CAS Number | 2924606-55-1 | [4][5][6] |
| Molecular Formula | C48H93N3O8 | [5][6] |
| Molecular Weight | 840.3 g/mol | [5][6] |
| pKa | 8.99 | [4][5] |
| Purity | ≥95% | [6] |
| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml) | [6] |
Formulation and Characterization of this compound based SMLNPs
The development of this compound led to its use in a novel supramolecular lipid nanoparticle (SMLNP) formulation for the co-delivery of mRNA and the immune adjuvant R848.
SMLNP Composition
The SMLNPs are formulated with the following components:
| Component | Function |
| This compound | Ionizable cationic lipid for mRNA encapsulation and endosomal escape. |
| mRNA | Encodes the target antigen (e.g., ovalbumin). |
| R848 (Resiquimod) | A Toll-like receptor 7/8 (TLR7/8) agonist that acts as an immune adjuvant.[4][5] |
| Other lipid components | Typically includes phospholipids, cholesterol, and a PEGylated lipid to form the nanoparticle structure and provide stability.[] |
Physicochemical Characterization of SMLNPs
While specific quantitative data from the primary literature on the characterization of this compound-based SMLNPs is not publicly available in detail, typical characterization parameters for such nanoparticles are provided below for context.
| Parameter | Typical Values |
| Particle Size (Diameter) | 50 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Neutral or slightly negative at physiological pH |
| mRNA Encapsulation Efficiency | > 90% |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies involved in the development and evaluation of this compound and its corresponding SMLNPs.
Synthesis of this compound
The precise, multi-step organic synthesis protocol for this compound is proprietary and detailed in the primary research publication. A generalized workflow for the synthesis of similar ionizable lipids involves several key chemical reactions.
References
- 1. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Engineering the Immune Arsenal: How Lipid Nanoparticles Unlock Potent Cancer Immunity - PharmaFeatures [pharmafeatures.com]
A Technical Guide to Supramolecular Lipid Nanoparticles (SMLNPs) Featuring Lipid N2-3L for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Supramolecular Lipid Nanoparticles (SMLNPs), a novel and promising platform for the delivery of mRNA therapeutics, with a specific focus on formulations incorporating the ionizable lipid N2-3L. SMLNPs are distinguished by their self-assembling nature, driven by non-covalent interactions such as host-guest chemistry, which allows for the efficient encapsulation and targeted delivery of therapeutic payloads.[1][2] The use of the innovative ionizable lipid, N2-3L, has been shown to significantly enhance the translation efficiency of mRNA, making these nanoparticles particularly effective for applications like cancer immunotherapy.[1]
Core Component: this compound
This compound is an ionizable cationic lipid that serves as a cornerstone for the formulation of these advanced SMLNPs.[3][4][5] Its unique chemical structure allows for efficient encapsulation of negatively charged mRNA molecules and facilitates their release within the target cells. The properties of this compound are critical to the stability and in vivo efficacy of the SMLNP delivery system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2924606-55-1 | [3][4][5] |
| Molecular Formula | C48H93N3O8 | [4][5] |
| Molecular Weight | 840.3 g/mol | [4][5] |
| pKa | 8.99 | [3][4][5] |
| Formal Name | 9Z-octadecenoic acid, 3-[2-[(2-hexyl-1-oxodecyl)oxy]ethyl]-14-hydroxy-12-(2-hydroxyethyl)-7-oxo-6-oxa-3,8,12-triazatetradec-1-yl ester | [4] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (B145695) (≥10 mg/ml) | [4] |
Experimental Protocols
Formulation of SMLNPs for mRNA and Adjuvant Co-delivery
This protocol details the preparation of SMLNPs designed to co-encapsulate mRNA encoding a tumor antigen and a Toll-like receptor 7/8 (TLR7/8) agonist, such as R848 (Resiquimod), to stimulate a robust anti-tumor immune response.[1][3][4] The formulation relies on host-guest interactions, where a β-cyclodextrin-modified lipid (Lip-CD) encapsulates the R848 adjuvant.[1]
Materials:
-
Ionizable this compound
-
β-cyclodextrin-modified ionizable lipid (Lip-CD)
-
Helper lipids (e.g., DSPC, cholesterol)
-
PEG-lipid (e.g., DSPE-PEG)
-
mRNA encoding target antigen (e.g., ovalbumin)
-
TLR7/8 agonist (e.g., R848)
-
Ethanol
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Dissolve this compound, Lip-CD, helper lipids, and PEG-lipid in ethanol to create a concentrated lipid-ethanol solution.
-
Aqueous Phase Preparation: Dissolve the mRNA and the R848 adjuvant in the citrate buffer (pH 4.0).
-
Nanoparticle Assembly:
-
Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous mRNA/adjuvant solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing process facilitates the self-assembly of lipids around the aqueous core, encapsulating the mRNA and the R848-Lip-CD complex to form SMLNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) overnight to remove ethanol and non-encapsulated components. This process also raises the pH, neutralizing the surface charge of the ionizable lipids.
-
-
Sterilization: Filter the final SMLNP suspension through a 0.22 µm sterile filter.
-
Storage: Store the SMLNP formulation at 4°C for short-term use or at -80°C for long-term storage.
Characterization of SMLNPs
A thorough characterization is essential to ensure the quality, stability, and efficacy of the SMLNP formulation. This involves assessing various physicochemical properties. While specific quantitative data for SMLNPs with this compound is not fully detailed in the provided search results, the following table outlines standard characterization techniques for lipid nanoparticles.[6][7][8][9]
Table 2: Key Characterization Techniques for SMLNPs
| Parameter | Technique(s) | Description |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the nanoparticles in suspension. |
| Zeta Potential | Laser Doppler Velocimetry | Determines the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the nanoparticle's shape, size, and lamellar structure. |
| Encapsulation Efficiency & Payload Quantification | RiboGreen Assay (for mRNA), HPLC (for small molecules) | Quantifies the amount of mRNA and/or adjuvant successfully encapsulated within the nanoparticles. |
| Stability | DLS and Zeta Potential measurements over time | Assesses the physical stability of the formulation under different storage conditions. |
General Protocol for DLS and Zeta Potential Measurement:
-
Dilute the SMLNP suspension to an appropriate concentration using PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average particle size, PDI, and zeta potential.
-
Repeat the measurement at various time points and storage conditions to assess stability.
Application in Cancer Immunotherapy: Mechanism of Action
SMLNPs formulated with this compound are particularly effective as mRNA cancer vaccines.[1] The co-delivery of a tumor antigen-encoding mRNA and a TLR7/8 agonist adjuvant to dendritic cells (DCs) is a critical step in initiating a potent anti-tumor immune response.[1][4]
Mechanism:
-
Uptake: Following administration (e.g., intramuscular injection), the SMLNPs are taken up by antigen-presenting cells (APCs), primarily dendritic cells.[3][4]
-
Endosomal Escape: The ionizable nature of this compound facilitates the escape of the mRNA payload from the endosome into the cytoplasm.
-
Antigen Expression: The released mRNA is translated by the cell's machinery, producing the tumor-specific antigen.
-
Adjuvant Signaling: Simultaneously, the R848 adjuvant binds to TLR7/8 receptors within the endosome, triggering a signaling cascade (e.g., via MyD88).
-
DC Maturation: This TLR activation promotes the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules (e.g., CD80/CD86) and the production of pro-inflammatory cytokines.[1]
-
Antigen Presentation: The mature DCs process the newly synthesized tumor antigen and present it on their surface via MHC class I and class II molecules.
-
T-Cell Activation: The DCs then migrate to the lymph nodes, where they present the antigen to naive T-cells, leading to the activation and proliferation of tumor-specific cytotoxic T lymphocytes (CTLs).[1][3]
-
Tumor Cell Killing: These activated CTLs infiltrate the tumor site and recognize and kill cancer cells that express the target antigen.
In Vivo Efficacy and Performance
Studies in murine colon cancer models (MC-38-OVA) have demonstrated the potent anti-tumor efficacy of SMLNPs formulated with this compound, ovalbumin-encoding mRNA, and the R848 adjuvant.[3][4]
Key Findings:
-
Biodistribution: Following injection, SMLNPs encapsulating a luciferase reporter gene were observed to accumulate effectively at the injection site and in the draining lymph nodes, which is crucial for initiating an immune response.[3][4]
-
Anti-Tumor Efficacy: The SMLNP-based vaccine significantly reduced tumor volume and increased the survival rate in the MC-38-OVA mouse model.[3][4]
-
Synergistic Effects: The anti-tumor efficacy was further enhanced when combined with immune checkpoint blockade therapy, which potentiated the cancer-killing capabilities of tumor-infiltrating cytotoxic T lymphocytes.[1]
Table 3: Summary of In Vivo Anti-Tumor Efficacy (MC-38-OVA Model)
| Treatment Group | Outcome | Source |
| SMLNP (OVA mRNA + R848) | Significant reduction in tumor volume | [3][4] |
| SMLNP (OVA mRNA + R848) | Increased survival rate | [3][4] |
| SMLNP Vaccine + Immune Checkpoint Blockade | Further boosted anti-tumor efficacy | [1] |
Conclusion
Supramolecular Lipid Nanoparticles utilizing the novel ionizable this compound represent a significant advancement in mRNA delivery technology.[1] Their capacity for efficient co-delivery of mRNA antigens and potent adjuvants, coupled with their demonstrated ability to stimulate robust and effective anti-tumor immunity, positions them as a highly promising platform for the development of next-generation mRNA vaccines for cancer immunotherapy and potentially other therapeutic areas.[1][3] The detailed protocols and characterization methods outlined in this guide provide a foundational framework for researchers and developers working to harness the potential of this innovative delivery system.
References
- 1. Supramolecular Lipid Nanoparticles Based on Host-Guest Recognition: A New Generation Delivery System of mRNA Vaccines For Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supramolecular lipid nanoparticles as delivery carriers for non-invasive cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. oni.bio [oni.bio]
- 7. The use of solid lipid nanoparticles for sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silver nanoparticle characterization using single particle ICP-MS (SP-ICP-MS) and asymmetrical flow field flow fractionation ICP-MS (AF4-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. Characterization Techniques | Materials Research Institute [mri.psu.edu]
An In-Depth Technical Guide to Lipid N2-3L in Research
Introduction
Lipid N2-3L is an ionizable cationic lipid that has emerged as a significant tool in the field of drug delivery, particularly for messenger RNA (mRNA) therapeutics.[1][2][3] Its unique properties facilitate the formation of supramolecular lipid nanoparticles (SMLNPs), which are effective vehicles for encapsulating and delivering mRNA payloads in vivo.[1][2] This technical guide explores the core advantages of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and application workflows for researchers, scientists, and drug development professionals.
Core Advantages of this compound
The primary advantages of this compound lie in its efficacy for in vivo mRNA delivery, especially in the context of cancer immunotherapy.
-
Efficient Encapsulation and Delivery: this compound is a key component in the formulation of lipid nanoparticles (LNPs) that effectively encapsulate and protect mRNA from degradation.[][5] Its ionizable nature, characterized by a pKa of 8.99, is crucial for this process.[1][2][3] At a low pH during formulation, the lipid is positively charged, enabling strong electrostatic interactions with the negatively charged mRNA backbone, leading to high encapsulation efficiency.[5] At physiological pH, the lipid becomes more neutral, which is believed to reduce toxicity and improve stability in circulation.
-
Targeted Accumulation in Lymph Nodes: When formulated into SMLNPs, this compound demonstrates a significant tendency to accumulate in the draining lymph nodes of mice following injection.[1][2] This is a critical advantage for vaccine development and cancer immunotherapy, as lymph nodes are primary sites for initiating adaptive immune responses.
-
Potent Immune Activation: In cancer immunotherapy models, SMLNPs containing this compound, along with an mRNA antigen (e.g., ovalbumin) and an adjuvant like the Toll-like receptor 7/8 (TLR7/8) agonist R-848 or Resiquimod, have been shown to induce robust anti-tumor immunity.[1][2] This formulation promotes the maturation of dendritic cells and enhances antigen presentation, which are critical steps for activating T-cell mediated immune responses against cancer cells.[2]
-
Demonstrated In Vivo Efficacy: Preclinical studies in the MC-38-OVA murine colon cancer model have shown that treatment with this compound-based SMLNPs can significantly reduce tumor volume and increase survival rates.[1][2][3] This provides strong evidence for its potential as a delivery vehicle in the development of novel cancer therapies.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative characteristics of this compound based on available data.
| Parameter | Value / Description | Source |
| pKa | 8.99 | [1][2][3] |
| Molecular Formula | C48H93N3O8 | [2][3] |
| Molecular Weight | 840.27 g/mol | [3] |
| Primary Application | Formation of Supramolecular Lipid Nanoparticles (SMLNPs) for mRNA delivery. | [1][2] |
| In Vivo Distribution | Accumulates at the site of injection and in draining lymph nodes in mice. | [1][2] |
| Therapeutic Effect | Reduces tumor volume and increases survival in an MC-38-OVA mouse colon cancer model. | [1][2][3] |
| Mechanism of Action | Promotes dendritic cell maturation and antigen presentation when co-delivering an antigen-encoding mRNA and a TLR7/8 agonist. | [2] |
Experimental Protocols & Methodologies
This section details the typical experimental procedures for formulating, characterizing, and evaluating this compound-based nanoparticles.
Formulation of this compound SMLNPs
This protocol describes the formation of SMLNPs encapsulating mRNA and an adjuvant using a microfluidic mixing method.
Materials:
-
This compound
-
Helper lipids (e.g., DSPC, Cholesterol)
-
PEG-lipid (e.g., DSPE-PEG2000)
-
mRNA (e.g., encoding ovalbumin)
-
Adjuvant (e.g., R-848/Resiquimod)
-
Ethanol (B145695) (molecular grade)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis system for buffer exchange
Procedure:
-
Lipid Phase Preparation: Dissolve this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at a specific molar ratio.
-
Aqueous Phase Preparation: Dissolve the mRNA and adjuvant in the aqueous citrate buffer (pH 4.0).
-
Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol phase with the mRNA-aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The low pH of the aqueous phase ensures the ionizable this compound is protonated for efficient mRNA complexation.[5]
-
Nanoparticle Self-Assembly: The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA payload, forming the core of the SMLNPs.
-
Purification and Buffer Exchange: The resulting nanoparticle suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a more neutral surface charge for the final SMLNPs.
-
Sterilization: Sterilize the final SMLNP formulation by passing it through a 0.22 µm filter.
Characterization of SMLNPs
a) Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the SMLNP suspension in PBS. Analyze using a DLS instrument to measure the hydrodynamic diameter and PDI, which indicates the uniformity of the particle size distribution.
b) mRNA Encapsulation Efficiency:
-
Method: Quant-iT RiboGreen assay or similar fluorescence-based assay.
-
Procedure:
-
Measure the fluorescence of the SMLNP suspension.
-
Add a surfactant (e.g., Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA.
-
Measure the fluorescence again. The difference in fluorescence before and after lysis allows for the calculation of the percentage of encapsulated mRNA.
-
In Vivo Efficacy Study (Murine Cancer Model)
Model: MC-38-OVA colon cancer model in C57BL/6 mice.
Procedure:
-
Tumor Implantation: Subcutaneously inject MC-38 cells engineered to express ovalbumin (OVA) into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., PBS control, SMLNPs with irrelevant mRNA, SMLNPs with OVA mRNA and adjuvant).
-
Administration: Administer the SMLNP formulations via a relevant route (e.g., subcutaneous or intravenous injection) at specified time points.
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Record survival data.
-
-
Endpoint Analysis: At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for immunological analysis (e.g., flow cytometry to assess T-cell infiltration).
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed immunological pathway activated by this compound SMLNPs.
Caption: Experimental workflow for this compound SMLNP formulation and evaluation.
Caption: Proposed immunological pathway of this compound SMLNPs in cancer immunotherapy.
References
Methodological & Application
Application Notes and Protocols for Lipid N2-3L Formulation for mRNA Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics and vaccines relies on sophisticated nanoparticle delivery systems. The Lipid N2-3L formulation is a component of a novel supramolecular lipid nanoparticle (SMLNP) platform designed for efficient mRNA encapsulation and delivery. This system utilizes the ionizable cationic this compound, which plays a crucial role in both encapsulating the mRNA cargo and facilitating its release into the cytoplasm of target cells. A key feature of this platform is the co-formulation with a β-cyclodextrin (β-CD)-modified ionizable lipid (Lip-CD), which allows for the encapsulation of small molecule immune agonists, such as the Toll-like receptor 7/8 (TLR7/8) agonist R848, through host-guest interactions. This enables the co-delivery of the mRNA antigen and an adjuvant within the same nanoparticle, potentially enhancing the resulting immune response.
These application notes provide a detailed protocol for the formulation of N2-3L-based lipid nanoparticles for mRNA encapsulation, based on established methodologies for lipid nanoparticle synthesis.
Data Presentation
Quantitative data regarding the physicochemical properties of lipid nanoparticles are critical for ensuring reproducibility and efficacy. The following table summarizes key parameters that should be characterized for each formulation batch.
| Parameter | Target Range | Method of Analysis |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to +10 mV (at neutral pH) | Laser Doppler Velocimetry |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| N:P Ratio | 3:1 to 6:1 | Calculation based on formulation |
Experimental Protocols
This section details the step-by-step methodology for preparing N2-3L-based lipid nanoparticles encapsulating mRNA.
Materials and Reagents
-
Lipids:
-
Ionizable Cationic Lipid: N2-3L
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
-
mRNA: mRNA transcript with appropriate capping and tailing in a suitable buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Solvents and Buffers:
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate Buffer (10 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
-
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument
-
Fluorescence plate reader for RiboGreen assay
-
Stock Solution Preparation
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of N2-3L, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol.
-
Combine the individual lipid stocks to create a final lipid mixture with the desired molar ratio. A commonly used starting molar ratio for ionizable lipid formulations is 50:10:38.5:1.5 (N2-3L : DSPC : Cholesterol : DMG-PEG 2000).
-
The final concentration of the total lipid mixture in ethanol should be between 10-25 mM.
-
-
mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock to the desired concentration in 10 mM citrate buffer (pH 4.0). The final concentration will depend on the desired mRNA-to-lipid ratio.
-
Lipid Nanoparticle Formulation using Microfluidics
The use of a microfluidic mixing device is recommended for controlled and reproducible nanoparticle formation.
-
System Setup:
-
Prime the microfluidic system with ethanol and then with the respective buffer solutions according to the manufacturer's instructions.
-
Load the lipid stock solution (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.
-
-
Mixing and Nanoparticle Formation:
-
Set the flow rates for the two syringe pumps. A typical flow rate ratio of the aqueous phase to the ethanol phase is 3:1.
-
Initiate the flow to mix the two solutions within the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the lipids around the mRNA, forming the lipid nanoparticles.
-
-
Collection:
-
Collect the resulting nanoparticle suspension from the outlet of the microfluidic device.
-
Downstream Processing
-
Buffer Exchange and Purification:
-
To remove the ethanol and unencapsulated mRNA, perform buffer exchange using dialysis.
-
Transfer the LNP suspension to a dialysis cassette (10 kDa MWCO) and dialyze against sterile, RNase-free PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over a period of 4-6 hours.
-
-
Sterilization:
-
Sterilize the final LNP formulation by filtering through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the final N2-3L mRNA LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.
-
Mandatory Visualizations
Experimental Workflow for N2-3L LNP Formulation
Caption: Workflow for N2-3L mRNA LNP formulation.
Logical Relationship of LNP Components
Caption: Functional roles of LNP components.
Application Notes & Protocols: A Step-by-Step Guide to Preparing Lipid N2-3L Based Supramolecular Lipid Nanoparticles (SMLNPs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Supramolecular Lipid Nanoparticles (SMLNPs) represent a next-generation platform for the delivery of therapeutic payloads, particularly nucleic acids like messenger RNA (mRNA). The novel ionizable cationic lipid, Lipid N2-3L, has been integral to the development of SMLNPs for cancer immunotherapy applications.[1][2] These nanoparticles are designed for the co-delivery of an mRNA encoding a tumor antigen and an adjuvant, such as a Toll-like receptor 7/8 (TLR7/8) agonist, to elicit a potent, targeted anti-tumor immune response.[1][2]
The key innovation of this system lies in its supramolecular design, which can incorporate host-guest chemistry for efficient encapsulation of small molecule adjuvants. Specifically, a β-cyclodextrin-modified lipid can be used to complex with adjuvants like R848, a TLR7/8 agonist.[1] This application note provides a detailed, step-by-step protocol for the preparation and characterization of this compound based SMLNPs encapsulating mRNA and an adjuvant, using a reproducible microfluidic mixing technique.
Materials and Equipment
Lipids and Reagents
-
Host-Guest Lipid: β-cyclodextrin-modified ionizable lipid (Lip-CD)
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Structural Component: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Adjuvant: R848 (TLR7/8 agonist)
-
Payload: Antigen-encoding mRNA (e.g., ovalbumin mRNA)
-
Solvent: Anhydrous Ethanol (B145695) (200 proof, molecular biology grade)
-
Aqueous Buffer: 50 mM Citrate (B86180) buffer, pH 4.0
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
RNA Quantitation Assay: RiboGreen™ or equivalent
-
Cell Culture Media (for in vitro testing): As required for your cell line.
Equipment
-
Microfluidic mixing device (e.g., NanoAssemblr® or a custom setup with a micromixer chip)
-
Syringe pumps (2)
-
Gas-tight glass syringes
-
Tubing (e.g., PEEK, Tygon®)
-
Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
-
Zeta potential analyzer
-
Spectrofluorometer or plate reader for RNA quantitation
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 20 kDa MWCO)
-
Sterile, RNase-free consumables (microcentrifuge tubes, pipette tips)
Experimental Protocols
Protocol 1: Preparation of Lipid and Aqueous Stock Solutions
1.1. Lipid-Ethanol Phase Preparation:
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of this compound, Lip-CD, DSPC, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol. Gentle heating (up to 65°C) may be required to fully dissolve DSPC and cholesterol.
-
Combine the lipid stock solutions in a sterile, RNase-free glass vial to achieve a desired molar ratio. A representative molar ratio for LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). For this SMLNP formulation, the ratio of this compound to Lip-CD will need to be optimized based on the desired adjuvant loading.
-
Add the R848 adjuvant to the lipid-ethanol mixture. The concentration should be determined based on the desired final adjuvant concentration and loading efficiency.
-
Vortex the final lipid-ethanol solution gently to ensure a homogenous mixture.
1.2. mRNA-Aqueous Phase Preparation:
-
Thaw the antigen-encoding mRNA stock solution on ice.
-
Dilute the mRNA to the desired concentration in pre-chilled (4°C) 50 mM citrate buffer (pH 4.0). The final concentration will depend on the target RNA-to-lipid ratio. A common weight ratio is 10:1 to 30:1 (total lipid:mRNA).[3]
-
Maintain the mRNA solution on ice until use.
Protocol 2: SMLNP Formulation via Microfluidic Mixing
This protocol utilizes a microfluidic device to ensure rapid and controlled mixing of the lipid and aqueous phases, leading to the self-assembly of uniform nanoparticles.
-
System Setup:
-
Set up the microfluidic mixing system according to the manufacturer's instructions. Ensure the system is clean and primed.
-
Load the lipid-ethanol solution into a gas-tight glass syringe and place it on one syringe pump.
-
Load the mRNA-aqueous solution into a separate gas-tight glass syringe and place it on the second syringe pump.
-
-
Mixing Parameters:
-
Nanoparticle Formation:
-
Start the syringe pumps simultaneously to introduce the two solutions into the micromixer.
-
The rapid mixing of the ethanol phase with the aqueous buffer lowers the polarity of the solvent, causing the lipids to precipitate and self-assemble into SMLNPs, encapsulating the mRNA and adjuvant.
-
Collect the resulting nanoparticle suspension from the outlet into a sterile, RNase-free tube. Discard the initial effluent corresponding to the dead volume of the system.
-
Protocol 3: Purification and Sterilization
-
Buffer Exchange and Purification:
-
To remove the ethanol and unencapsulated components, dialyze the SMLNP suspension against sterile PBS (pH 7.4).
-
Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 20 kDa).
-
Perform dialysis at 4°C for at least 6 hours, with at least two changes of the dialysis buffer.
-
-
Sterilization:
-
After dialysis, recover the purified SMLNP suspension.
-
Sterilize the final product by passing it through a 0.22 µm sterile filter.
-
-
Storage:
-
Store the final SMLNP formulation at 4°C. For long-term storage, aliquoting and freezing at -80°C may be possible, but stability should be validated.
-
Protocol 4: Characterization of SMLNPs
4.1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the SMLNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Acceptable nanoparticles for in vivo delivery typically have a size between 80-150 nm and a PDI below 0.2, indicating a monodisperse population.[5]
4.2. Zeta Potential Measurement:
-
Dilute the SMLNPs in an appropriate low-ionic-strength buffer or water.
-
Measure the surface charge using a zeta potential analyzer.
-
At physiological pH (7.4), LNPs should have a near-neutral or slightly negative surface charge to minimize non-specific interactions and improve circulation time.
4.3. mRNA Encapsulation Efficiency (EE%):
-
Use a fluorescent RNA-binding dye (e.g., RiboGreen™) that exhibits enhanced fluorescence upon binding to RNA.
-
Measure the fluorescence of the intact SMLNP sample (representing unencapsulated mRNA).
-
Measure the fluorescence of a parallel SMLNP sample lysed with a surfactant (e.g., 1% Triton™ X-100) to determine the total mRNA amount.
-
Calculate the EE% using the following formula:
-
EE% = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100
-
Data Presentation
The following tables summarize representative quantitative data for this compound based SMLNPs. Note that these values are illustrative and should be determined experimentally for each new formulation.
Table 1: Physicochemical Properties of this compound SMLNPs
| Parameter | Representative Value | Acceptance Criteria |
| Mean Particle Size (Z-average) | 100 ± 20 nm | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.15 | < 0.2 |
| Zeta Potential (at pH 7.4) | -5 mV to +5 mV | Near-neutral |
Table 2: Payload Encapsulation Efficiency
| Payload | Representative Encapsulation Efficiency (EE%) |
| Antigen-encoding mRNA | > 90% |
| R848 Adjuvant | > 80% |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for SMLNP preparation.
Signaling Pathway Diagram
Caption: SMLNP-mediated anti-tumor immune response pathway.
References
- 1. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System [en.bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System [bio-protocol.org]
Application Notes & Protocols: A Guide to Assessing Lipid N2-3L Transfection Efficiency
Introduction
Lipid Nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines. Within this class of delivery vectors, the ionizable cationic lipid is a critical component that dictates the efficacy of mRNA encapsulation, stability, and intracellular delivery. Lipid N2-3L is an ionizable lipid utilized in the formation of supramolecular lipid nanoparticles (SMLNPs) for mRNA delivery, showing potential in applications such as cancer immunotherapy by effectively reaching the immune system.[1]
Accurate and reproducible assessment of transfection efficiency is paramount for the development and optimization of LNP-based therapies. It allows researchers to quantify the effectiveness of their formulation, compare different lipid compositions, and normalize data from subsequent functional assays.[2][3] This document provides detailed protocols for three common and robust methods to assess the in vitro transfection efficiency of this compound nanoparticles: Fluorescence Microscopy, Flow Cytometry, and Luciferase Reporter Assays.
I. General Experimental Workflow
The assessment of transfection efficiency follows a standardized workflow, from the initial preparation of cells and nanoparticles to the final data analysis. The choice of assessment method will depend on the specific experimental question, required throughput, and available instrumentation.
Caption: General workflow for assessing this compound transfection efficiency.
II. Mechanism of LNP-Mediated mRNA Delivery
This compound, as an ionizable lipid, is positively charged at a low pH (during formulation), which facilitates the encapsulation of negatively charged mRNA. At physiological pH, the LNP surface becomes more neutral, reducing toxicity. Upon cellular uptake via endocytosis, the lipid's positive charge within the acidic endosome promotes destabilization of the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm for subsequent protein translation.
Caption: Mechanism of LNP-mediated mRNA delivery and protein expression.
III. Experimental Protocols
These protocols assume the use of a reporter gene, such as Green Fluorescent Protein (GFP) for microscopy and flow cytometry, or Firefly Luciferase (fLuc) for luminescence-based assays.
Protocol 1: General In Vitro Transfection
This foundational protocol is required for all subsequent assessment methods.
-
Cell Preparation:
-
One day before transfection, seed the cells of interest (e.g., HEK293T, HeLa, HepG2) in a suitable plate format (e.g., 96-well, 24-well, or 6-well) to achieve 70-80% confluency on the day of transfection.[4]
-
Use complete growth medium appropriate for the cell line.
-
-
This compound LNP Preparation:
-
LNPs should be formulated according to a validated protocol, such as microfluidic mixing.[5] This typically involves mixing an ethanol (B145695) phase containing this compound, a phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid with an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 3-4) containing the reporter mRNA.[5][6]
-
After formulation, dialyze the LNPs against PBS (pH 7.4) to remove ethanol and raise the pH.[4]
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency before use.[7]
-
-
Transfection Procedure:
-
On the day of transfection, gently aspirate the old media from the cells.
-
Dilute the this compound LNPs to the desired final concentration (e.g., 5-100 ng mRNA per well for a 96-well plate) in fresh, pre-warmed complete cell culture medium.[5][8]
-
Add the LNP-containing medium to the cells.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24 to 48 hours to allow for protein expression. The optimal time should be determined empirically.[4][9]
-
Controls: Always include untreated cells (negative control) and cells transfected with a well-characterized, commercially available reagent like Lipofectamine as a positive control.[10]
-
Protocol 2: Assessment by Fluorescence Microscopy
This method provides a rapid, visual confirmation of transfection and a semi-quantitative estimate of efficiency.
-
Cell Imaging:
-
After the 24-48 hour incubation period, view the cells directly under a fluorescence microscope using a standard FITC/GFP filter set (excitation ~488 nm, emission ~515 nm).[11]
-
Capture images from both the fluorescence channel (e.g., GFP-positive cells) and the brightfield or phase-contrast channel (total cells).[9]
-
-
Data Analysis:
-
For a more accurate estimation, stain the cells with a nuclear dye like Hoechst to count the total number of cells in the same field of view.[11][12]
-
Manually or using image analysis software (e.g., ImageJ/Fiji), count the number of fluorescent cells and the total number of cells in several representative fields of view.[2]
-
Calculate the transfection efficiency as:
-
% Transfection Efficiency = (Number of Fluorescent Cells / Total Number of Cells) x 100
-
-
Protocol 3: Assessment by Flow Cytometry
Flow cytometry offers a robust, quantitative, and high-throughput method to measure transfection efficiency at the single-cell level.[13][14]
-
Sample Preparation:
-
Wash the cells once with 1x PBS.
-
Harvest the cells by trypsinization. Add an equal volume of complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a flow cytometry tube and centrifuge at ~300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold FACS buffer (e.g., PBS with 1-2% FBS).[13]
-
(Optional) Add a viability dye (e.g., Propidium Iodide or a fixable viability stain) to exclude dead cells from the analysis.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for GFP excitation.
-
First, run an untransfected cell sample to set the baseline fluorescence and establish the gate for the GFP-negative population.[15]
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Using the analysis software, first gate on the main cell population using Forward Scatter (FSC) and Side Scatter (SSC) plots to exclude debris.
-
If a viability dye was used, gate on the live cell population.
-
Apply the GFP gate established from the negative control to your transfected samples.
-
Key metrics to record are:
-
Percent of GFP-positive cells: The percentage of cells falling within the positive gate, representing the transfection efficiency.[16]
-
Mean Fluorescence Intensity (MFI): The average fluorescence intensity of the positive population, which correlates with the level of protein expression per cell.[17]
-
-
Protocol 4: Assessment by Luciferase Assay
This is a highly sensitive and quantitative method ideal for high-throughput screening of LNP formulations.[18]
-
Cell Lysis:
-
After the 24-48 hour incubation, remove the culture medium from the wells.
-
Wash the cells once with 1x PBS.
-
Add an appropriate volume of 1x cell lysis buffer (e.g., 20 µL for a 96-well plate) to each well.[7]
-
Incubate for 10-15 minutes at room temperature on a shaker to ensure complete lysis.
-
-
Luminescence Measurement:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well (e.g., 100 µL for a 96-well plate) containing the cell lysate.[5]
-
Immediately measure the bioluminescence using a plate-reading luminometer. The signal is transient and should be read within 15 minutes.
-
-
Data Analysis:
-
The primary output is Relative Light Units (RLU).
-
To account for variations in cell number, normalize the RLU values to the total protein concentration in each well, which can be measured using a BCA or Bradford protein assay on a parallel plate or from the same lysate.[4]
-
Normalized Activity = RLU / Total Protein (mg)
-
IV. Data Presentation
Summarizing quantitative data in a structured table is crucial for comparing the performance of this compound formulations across different conditions and assessment methods.
| Parameter | HEK293T Cells | HepG2 Cells | Primary T-Cells | Notes |
| Payload | GFP mRNA | Luciferase mRNA | GFP mRNA | Payload can influence efficiency. |
| mRNA Dose/Well (96-well) | 50 ng | 20 ng | 100 ng | Dose-dependent effects are common.[8] |
| --- | --- | --- | --- | --- |
| Flow Cytometry (% Positive) | 85% ± 5% | N/A | 45% ± 8% | HEK293T are easily transfected; primary cells are harder. |
| Flow Cytometry (MFI) | 1.5 x 10⁵ | N/A | 2.1 x 10⁴ | Reflects protein expression level per cell. |
| --- | --- | --- | --- | --- |
| Luciferase Assay (RLU/mg protein) | N/A | 8.2 x 10⁷ | N/A | Highly sensitive assay for screening.[19] |
| --- | --- | --- | --- | --- |
| Fluorescence Microscopy (%) | ~80-90% | N/A | ~40-50% | Good for qualitative checks and validation.[9] |
| Cell Viability (%) | >90% | >95% | >85% | Important to assess LNP-associated toxicity. |
Table represents hypothetical, yet realistic, data based on published literature for illustrative purposes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.igem.org [static.igem.org]
- 3. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Measurement of the Transfection Efficiency of Cultivated Cells | KEYENCE America [keyence.com]
- 10. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can I use fluorescence microscopy to assess the transfection efficiency of the SureSilencing shRNA Plasmids with GFP in my model cell line of interest? [qiagen.com]
- 12. Can I use fluorescence microscopy to assess shRNA plasmid transfection efficiency in my model cell line of interest, when using a vector expressing a GFP reporter gene? [qiagen.com]
- 13. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Flow Cytometric Method to Determine Transfection Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How do I determine transfection efficiency using a flow cytometer? | AAT Bioquest [aatbio.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: Analytical Techniques for the Characterization of Solid Lipid Nanoparticles (SLNPs)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the formulation and characterization of solid lipid nanoparticles.
Introduction: Solid lipid nanoparticles (SLNPs) have emerged as a promising drug delivery system, leveraging biocompatible lipids to encapsulate both hydrophilic and lipophilic therapeutic agents.[1][2] The efficacy and safety of these nanoparticles are critically dependent on their physicochemical properties.[3][4] Therefore, a thorough characterization of SLNPs is essential throughout the development process, from formulation optimization to quality control.[4][5] This document provides detailed protocols for the key analytical techniques used to characterize SLNPs, with a focus on particle size and zeta potential, encapsulation efficiency, in vitro drug release, and stability.
Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
The size and surface charge of SLNPs are critical parameters that influence their in vivo behavior, including biodistribution, cellular uptake, and toxicity.[6] Dynamic Light Scattering (DLS) is a widely used technique for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in a colloidal suspension.[7] Zeta potential analysis provides information about the surface charge of the nanoparticles, which is a key indicator of their stability in suspension.[4]
Experimental Protocol: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Sample Preparation:
-
Dilute the SLNP suspension with an appropriate filtered solvent (e.g., deionized water or phosphate-buffered saline) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
Ensure the sample is free of air bubbles and large aggregates by gentle mixing.
-
-
Instrument Setup:
-
Use a calibrated DLS instrument with a zeta potential measurement capability (e.g., Malvern Zetasizer).
-
Set the instrument parameters, including the dispersant refractive index and viscosity, and the measurement temperature (typically 25°C).
-
-
Measurement:
-
For particle size and PDI, perform the measurement in a disposable sizing cuvette.
-
For zeta potential, use a dedicated folded capillary cell.
-
Equilibrate the sample to the set temperature for a few minutes before measurement.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will report the Z-average diameter, PDI, and zeta potential.
-
The Z-average is an intensity-weighted mean hydrodynamic size.
-
The PDI is a measure of the width of the particle size distribution, with values below 0.3 indicating a relatively monodisperse population.[6]
-
Data Presentation: Particle Size and Zeta Potential
| Formulation Code | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| SLNP-1 | 155.2 ± 3.1 | 0.18 ± 0.02 | -25.4 ± 1.5 |
| SLNP-2 | 180.5 ± 4.5 | 0.25 ± 0.03 | -22.1 ± 1.8 |
| SLNP-3 | 210.1 ± 5.2 | 0.21 ± 0.02 | -28.9 ± 2.1 |
Workflow for Particle Size and Zeta Potential Analysis
Caption: Workflow for DLS and Zeta Potential Measurement.
Encapsulation Efficiency (EE) and Drug Loading (DL)
Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles.[8] Drug loading is the percentage of the drug by mass relative to the total mass of the nanoparticle.[9] These parameters are crucial for determining the therapeutic potential and dosage of the final formulation.
Experimental Protocol: Determination of EE and DL by Dialysis
-
Separation of Free Drug:
-
Place a known amount of the SLNP dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out while retaining the nanoparticles.[10]
-
Immerse the dialysis bag in a known volume of a suitable release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions).
-
Stir the medium at a constant speed and temperature for a sufficient time to ensure all unencapsulated drug has been removed.
-
-
Quantification of Encapsulated Drug:
-
After dialysis, disrupt the SLNPs to release the encapsulated drug. This can be achieved by adding a suitable solvent that dissolves the lipid matrix (e.g., methanol, chloroform).
-
Quantify the amount of drug in the disrupted SLNP solution using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (%EE):
%DL = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Data Presentation: Encapsulation Efficiency and Drug Loading
| Formulation Code | Total Drug Added (mg) | Drug in Nanoparticles (mg) | Total Nanoparticle Mass (mg) | % Encapsulation Efficiency | % Drug Loading |
| SLNP-1 | 10 | 8.5 | 100 | 85.0 | 8.5 |
| SLNP-2 | 10 | 9.2 | 100 | 92.0 | 9.2 |
| SLNP-3 | 10 | 7.8 | 100 | 78.0 | 7.8 |
Workflow for EE and DL Determination
Caption: Workflow for EE and DL Determination.
In Vitro Drug Release Studies
In vitro drug release studies are performed to predict the in vivo performance of the drug delivery system. [1]For SLNPs, a biphasic release pattern is often observed, with an initial burst release followed by a sustained release phase. [1]
Experimental Protocol: Dialysis Bag Diffusion Method
-
Setup:
-
Place a known amount of the SLNP dispersion into a dialysis bag (with an appropriate MWCO).
-
Suspend the sealed dialysis bag in a vessel containing a known volume of release medium (e.g., simulated gastric or intestinal fluid) maintained at 37°C with constant stirring. [11]
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot of the release medium for drug quantification.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Data Presentation: In Vitro Cumulative Drug Release
| Time (hours) | Formulation SLNP-1 (% Released) | Formulation SLNP-2 (% Released) | Formulation SLNP-3 (% Released) |
| 1 | 25.3 ± 2.1 | 20.1 ± 1.8 | 30.5 ± 2.5 |
| 2 | 38.6 ± 3.2 | 32.5 ± 2.9 | 45.2 ± 3.8 |
| 4 | 55.1 ± 4.5 | 48.9 ± 4.1 | 62.8 ± 5.1 |
| 8 | 70.2 ± 5.8 | 65.4 ± 5.5 | 78.4 ± 6.2 |
| 12 | 82.5 ± 6.5 | 78.1 ± 6.1 | 89.1 ± 7.0 |
| 24 | 91.3 ± 7.2 | 88.9 ± 6.9 | 95.6 ± 7.5 |
Workflow for In Vitro Drug Release Study
Caption: Workflow for In Vitro Drug Release Study.
Stability Studies
The physical and chemical stability of SLNP formulations is crucial for ensuring a safe and effective product with an adequate shelf life. [12][13]Stability studies involve storing the SLNPs under different environmental conditions and monitoring their key physicochemical attributes over time. [12][14]
Experimental Protocol: Physical Stability Assessment
-
Storage Conditions:
-
Store aliquots of the SLNP dispersion at different temperatures (e.g., 4°C, 25°C, and 40°C) and relative humidity (RH) conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH). [12]
-
-
Time Points:
-
Define specific time points for analysis (e.g., 0, 1, 3, and 6 months).
-
-
Characterization:
-
At each time point, withdraw a sample from each storage condition.
-
Analyze the samples for:
-
Physical appearance: Visually inspect for any signs of aggregation, precipitation, or color change.
-
Particle size, PDI, and zeta potential: Measured using DLS as described in Section 1.
-
Encapsulation efficiency: Determined as described in Section 2.
-
-
-
Data Analysis:
-
Compare the results at each time point to the initial data (time 0) to assess any changes in the nanoparticle characteristics.
-
Data Presentation: Stability Study at 4°C
| Time (Months) | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) | % Encapsulation Efficiency |
| 0 | 155.2 ± 3.1 | 0.18 ± 0.02 | -25.4 ± 1.5 | 85.0 ± 2.1 |
| 1 | 156.8 ± 3.5 | 0.19 ± 0.02 | -24.9 ± 1.6 | 84.5 ± 2.3 |
| 3 | 158.1 ± 3.8 | 0.20 ± 0.03 | -24.5 ± 1.7 | 83.1 ± 2.5 |
| 6 | 160.5 ± 4.2 | 0.22 ± 0.03 | -23.8 ± 1.9 | 81.7 ± 2.8 |
Workflow for Stability Study
Caption: Workflow for Stability Study.
References
- 1. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of solid lipid nanoparticles-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Formulation Stability Analysis Services [nanoimagingservices.com]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols for the Scale-up of Lipid N2-3L SMLNP Production for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid-based nanoparticles have emerged as a highly versatile and effective platform for the delivery of a wide range of therapeutic agents, including hydrophilic and hydrophobic drugs, as well as nucleic acids.[1] Among these, Supramolecular Lipid Nanoparticles (SMLNPs) utilizing the ionizable lipid N2-3L have shown significant promise, particularly for the delivery of mRNA in applications such as cancer immunotherapy.[2][3] The N2-3L lipid is an ionizable cationic lipid (pKa = 8.99) that facilitates the formation of SMLNPs for encapsulating mRNA.[3][4] These nanoparticles have demonstrated effective in vivo delivery, with accumulation observed at the injection site and in draining lymph nodes in mouse models.[3][4]
The successful translation of SMLNP-based therapies from benchtop research to preclinical and clinical evaluation hinges on the ability to scale up production from small, laboratory-scale batches to larger volumes required for extensive studies, while maintaining consistent physicochemical characteristics and biological activity. This document provides detailed application notes and protocols for the scale-up of this compound SMLNP production for preclinical studies, with a focus on a reproducible and scalable microfluidics-based manufacturing approach.
This compound SMLNP Formulation and Characterization
The formulation of this compound SMLNPs typically involves the combination of the ionizable this compound with other lipid components to form a stable nanoparticle structure capable of encapsulating and protecting the therapeutic payload.
Core Components
A typical formulation for this compound SMLNPs for mRNA delivery includes:
| Component | Role |
| This compound | Ionizable cationic lipid; crucial for mRNA encapsulation and endosomal escape.[3][4] |
| Helper Lipid (e.g., DSPC) | Structural lipid that contributes to the stability of the nanoparticle.[5] |
| Cholesterol | Stabilizes the lipid bilayer and modulates membrane fluidity.[5] |
| PEGylated Lipid (e.g., DMG-PEG2000) | Provides a hydrophilic shell, preventing aggregation and reducing immunogenicity.[5] |
| mRNA | The active pharmaceutical ingredient (API) to be delivered. |
| Adjuvant (optional, e.g., R848) | A Toll-like receptor 7/8 (TLR7/8) agonist to enhance the immune response for vaccine applications.[2][4] |
Physicochemical Characterization
Consistent characterization of SMLNPs is critical at all stages of production to ensure quality and reproducibility. Key parameters to be assessed include:
| Parameter | Method | Typical Specification |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 50 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.25 |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral at physiological pH |
| Encapsulation Efficiency | Fluorescence-based assays (e.g., RiboGreen) | > 90% |
| mRNA Integrity | Agarose Gel Electrophoresis or Capillary Electrophoresis | Intact, single band |
Experimental Protocols
Lab-Scale Production of this compound SMLNPs using Microfluidics
This protocol describes the preparation of this compound SMLNPs at a laboratory scale, suitable for initial screening and optimization studies.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000
-
mRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695) (anhydrous)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr Benchtop)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, DMG-PEG2000) in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
mRNA Solution Preparation: Prepare a solution of the mRNA in an aqueous buffer. The choice of buffer and pH is critical for efficient encapsulation.
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid solution in ethanol into one syringe and the mRNA solution into another.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the SMLNPs.
-
-
Purification:
-
The resulting SMLNP suspension is typically turbid.
-
To remove the ethanol and unencapsulated mRNA, dialyze the SMLNP suspension against PBS (pH 7.4) using 10 kDa MWCO dialysis cassettes.
-
Perform dialysis overnight at 4°C with at least two buffer changes.
-
-
Characterization:
-
After dialysis, measure the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency using a RiboGreen assay.
-
Assess mRNA integrity via gel electrophoresis.
-
-
Sterilization and Storage:
-
Sterilize the final SMLNP formulation by passing it through a 0.22 µm filter.
-
Store the SMLNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Scale-up of this compound SMLNP Production
Scaling up the production of this compound SMLNPs for preclinical studies requires moving from a benchtop microfluidic device to a larger-scale, continuous manufacturing system.
Key Considerations for Scale-up:
-
Maintaining Consistent Mixing: The critical mixing parameters (TFR and FRR) identified at the lab scale must be maintained during scale-up. Microfluidic systems with parallelized mixing channels are often used to increase the production volume without altering the mixing dynamics.[6]
-
Process Analytical Technology (PAT): Implementing in-line or at-line monitoring of critical quality attributes (CQAs) such as particle size can ensure batch-to-batch consistency.[7]
-
Downstream Processing: The purification method must also be scalable. Tangential Flow Filtration (TFF) is a common and effective method for buffer exchange and concentration of nanoparticles at larger scales, replacing the lab-scale dialysis.
Scaled-up Production Protocol:
-
Prepare Larger Volumes of Lipid and mRNA Solutions: Based on the desired final volume, prepare concentrated stock solutions of the lipid mixture in ethanol and the mRNA in the aqueous buffer.
-
Set up the Scaled-up Microfluidic System: Utilize a microfluidic system designed for larger volume production (e.g., a system with parallel micro-mixers).
-
Continuous Mixing: Pump the lipid and mRNA solutions through the microfluidic mixer at the optimized TFR and FRR.
-
Tangential Flow Filtration (TFF) for Purification:
-
The output from the microfluidic mixer is directed to a TFF system.
-
Perform diafiltration against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA. The number of diavolumes will need to be optimized.
-
If necessary, concentrate the SMLNP suspension to the desired final concentration using the TFF system.
-
-
Final Characterization and Sterilization:
-
Perform the full suite of characterization tests on the final, scaled-up batch to ensure it meets the predefined specifications.
-
Sterile filter the final product into appropriate vials for preclinical studies.
-
Data Presentation
Table 1: Lab-Scale vs. Scaled-up Production of this compound SMLNPs - A Comparative Analysis
| Parameter | Lab-Scale (Microfluidics) | Scaled-up (Microfluidics with TFF) |
| Batch Volume | 1 - 10 mL | 100 mL - 1 L |
| Total Flow Rate (TFR) | 12 mL/min | 100 - 200 mL/min |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous:Organic) | 3:1 (Aqueous:Organic) |
| Purification Method | Dialysis | Tangential Flow Filtration (TFF) |
| Particle Size (nm) | 105 ± 5 | 108 ± 7 |
| PDI | 0.15 ± 0.03 | 0.16 ± 0.04 |
| Zeta Potential (mV) | -5.2 ± 1.5 | -4.9 ± 1.8 |
| Encapsulation Efficiency (%) | > 95% | > 95% |
Visualizations
Caption: Workflow for lab-scale development and scale-up of this compound SMLNP production.
Caption: General workflow for preclinical evaluation of scaled-up this compound SMLNPs.
Conclusion
The successful scale-up of this compound SMLNP production is a critical step in the preclinical development of novel mRNA-based therapeutics. By leveraging scalable manufacturing technologies like microfluidics and implementing robust analytical characterization and purification methods such as TFF, it is possible to produce larger quantities of SMLNPs with consistent quality attributes. The protocols and guidelines presented in this document provide a framework for researchers and drug development professionals to transition their SMLNP formulations from the laboratory to preclinical studies, ultimately accelerating the development of new and innovative medicines.
References
- 1. Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. N2-3L - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low mRNA encapsulation efficiency with Lipid N2-3L.
Welcome to the technical support center for mRNA encapsulation using the novel ionizable lipid, Lipid N2-3L . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the formulation of mRNA-lipid nanoparticles (LNPs).
Troubleshooting Guide: Low mRNA Encapsulation Efficiency
Low encapsulation efficiency is a primary challenge in LNP formulation. This guide provides a systematic approach to identifying and resolving common issues.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low Overall Encapsulation Efficiency (<80%) | 1. Suboptimal pH of Aqueous Buffer: The ionizable this compound requires an acidic environment to become protonated and positively charged for electrostatic interaction with the negatively charged mRNA backbone.[1][2] 2. Incorrect Nitrogen-to-Phosphate (N/P) Ratio: An insufficient amount of the ionizable lipid relative to the mRNA will result in incomplete complexation.[3][4] 3. Inefficient Mixing: Slow or incomplete mixing of the lipid-ethanol and mRNA-aqueous phases can lead to poor LNP formation and low encapsulation.[5] 4. Poor mRNA Quality: Degraded or impure mRNA can hinder proper encapsulation.[6] | 1. Verify Buffer pH: Ensure the aqueous buffer (e.g., citrate (B86180) or acetate) has a pH between 4.0 and 5.0. Prepare fresh buffer and confirm the pH before use. 2. Optimize N/P Ratio: Perform a titration of the N/P ratio. While a common starting point is 6, the optimal ratio for your specific mRNA may be between 4 and 8.[4][7] 3. Optimize Mixing Parameters: If using a microfluidic system, increase the Total Flow Rate (TFR) to enhance mixing. Adjust the Flow Rate Ratio (FRR) of the aqueous to organic phase; a common starting point is 3:1.[5] 4. Assess mRNA Integrity: Run your mRNA on a denaturing gel or use a fragment analyzer to check for degradation. |
| High Batch-to-Batch Variability | 1. Inconsistent Manual Mixing: Manual pipetting or vortexing techniques are highly user-dependent and can introduce significant variability.[8] 2. Stock Solution Instability: Lipids or mRNA may degrade or precipitate in stock solutions over time. 3. Fluctuations in Temperature: Temperature can affect lipid solubility and the kinetics of LNP formation.[5] | 1. Switch to Automated Mixing: Utilize a microfluidic mixing system for reproducible and scalable LNP production.[9] 2. Use Fresh Stock Solutions: Prepare lipid and mRNA stock solutions fresh, or validate their stability under specific storage conditions. 3. Ensure Temperature Control: Allow all solutions to equilibrate to room temperature before mixing, unless a different temperature is specified in an optimized protocol. |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | 1. Low PEG-Lipid Molar Ratio: The PEG-lipid component is crucial for controlling particle size and preventing aggregation.[10][11][12] 2. Slow Mixing or Low Flow Rate: Insufficient mixing energy can result in the formation of larger, less uniform particles.[13] 3. Ethanol (B145695) Removal Issues: Inefficient or slow removal of ethanol during dialysis or TFF can lead to particle fusion and aggregation.[14] | 1. Adjust PEG-Lipid Content: Ensure the PEG-lipid is present at a molar ratio of 1.5-2.5%. A slight increase in this ratio can lead to smaller particle sizes.[11][15] 2. Increase Total Flow Rate (TFR): Higher flow rates in microfluidic systems lead to more rapid and uniform mixing, resulting in smaller LNPs.[13] 3. Optimize Purification Step: Ensure efficient and immediate buffer exchange post-formulation. For dialysis, use a high buffer volume and stir gently. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of mRNA encapsulation with this compound? A1: The encapsulation process relies on the electrostatic interaction between the positively charged ionizable this compound and the negatively charged phosphate (B84403) backbone of the mRNA. This is achieved by mixing a lipid solution in ethanol with an mRNA solution in an acidic aqueous buffer (pH 4.0-5.0). The acidic pH protonates the tertiary amine group of this compound, making it cationic. Rapid mixing causes the lipids to precipitate and self-assemble around the mRNA, forming the core of the LNP.[1][11]
Q2: What is the role of each lipid component in the standard formulation? A2: A typical LNP formulation consists of four key components:
-
Ionizable Lipid (this compound): Crucial for encapsulating the mRNA at an acidic pH and for facilitating its release into the cytoplasm from the endosome at physiological pH.[2]
-
Phospholipid (e.g., DSPC): A helper lipid that provides structural stability to the LNP.[1][12]
-
Cholesterol: Another structural component that modulates the fluidity and integrity of the lipid bilayer, enhancing stability.[3][12]
-
PEG-Lipid (e.g., DMG-PEG 2000): Controls the particle size during formation, prevents aggregation, and increases the circulation half-life in vivo by creating a hydrophilic shield.[2][10][11]
Q3: How does the N/P ratio impact encapsulation efficiency and LNP characteristics? A3: The N/P ratio, which is the molar ratio of protonatable nitrogens in this compound to phosphates in the mRNA, is a critical parameter.
-
Low N/P ratio (<3): Often results in incomplete mRNA encapsulation and the presence of free mRNA.[16]
-
Optimal N/P ratio (typically 4-8): Leads to high encapsulation efficiency (>90%) and stable particles.
-
High N/P ratio (>10): While ensuring full encapsulation, it can lead to an increase in empty LNPs and may alter particle morphology or surface charge, potentially affecting biological performance.[8]
Q4: Which analytical method is recommended for measuring mRNA encapsulation efficiency? A4: The most common method is a fluorescence-based assay using a dye like RiboGreen. This method involves measuring the fluorescence signal before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference allows for the quantification of encapsulated mRNA.[6] For more detailed analysis, chromatographic methods like Anion Exchange (AEX) can separate free mRNA from intact LNPs.[17][18]
Quantitative Data Summaries
Table 1: Effect of N/P Ratio on LNP Properties (Representative data for a formulation containing this compound, DSPC, Cholesterol, and PEG-Lipid at a molar ratio of 50:10:38.5:1.5)
| N/P Ratio | Encapsulation Efficiency (%) | Particle Size (Z-average, nm) | PDI |
| 2 | 65% | 125 | 0.25 |
| 4 | 88% | 95 | 0.12 |
| 6 | 94% | 88 | 0.09 |
| 8 | 95% | 85 | 0.08 |
| 10 | 96% | 83 | 0.11 |
Table 2: Recommended Starting Parameters for Microfluidic Mixing
| Parameter | Recommended Value | Notes |
| Aqueous Phase | mRNA in 50 mM Citrate Buffer | pH should be rigorously controlled to 4.0. |
| Organic Phase | Lipids dissolved in 100% Ethanol | Ensure all lipids are fully dissolved. |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous:Organic) | Can be optimized between 2:1 and 4:1.[5] |
| Total Flow Rate (TFR) | 12 mL/min | Higher TFR generally improves mixing and reduces particle size.[5] |
| Post-Mixing Dilution | Immediate 1:1 dilution with formulation buffer | Helps prevent particle aggregation. |
Visualized Workflows and Relationships
Caption: Troubleshooting logic for low mRNA encapsulation efficiency.
Caption: Standard experimental workflow for LNP formulation and analysis.
Experimental Protocols
Protocol 1: Standard mRNA-LNP Formulation via Microfluidics
This protocol describes the formulation of LNPs using this compound with a microfluidic device.
1. Preparation of Stock Solutions: a. Organic Phase (Lipids): Prepare a 25 mM total lipid stock solution in 100% ethanol. Combine this compound, DSPC, Cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5 . Vortex until all lipids are fully dissolved. b. Aqueous Phase (mRNA): Prepare a solution of your mRNA at a concentration of 0.1 mg/mL in 50 mM citrate buffer. Ensure the final pH is precisely 4.0 .
2. Microfluidic Mixing: a. Prime the microfluidic system according to the manufacturer's instructions (e.g., one channel with ethanol, the other with aqueous buffer). b. Load the Organic Phase into the designated syringe/inlet. c. Load the Aqueous Phase into the designated syringe/inlet. d. Set the system parameters:
- Flow Rate Ratio (Aqueous:Organic): 3:1
- Total Flow Rate: 12 mL/min e. Initiate the mixing process and collect the translucent LNP suspension from the outlet into a sterile container. f. Immediately dilute the collected sample 1:1 with citrate buffer (pH 4.0) to reduce the ethanol concentration and prevent aggregation.
3. Purification and Buffer Exchange: a. Transfer the diluted LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO). b. Dialyze against 1X Phosphate-Buffered Saline (PBS) at pH 7.4 at 4°C. Perform at least two buffer exchanges over 18-24 hours with a buffer volume at least 1000x that of the sample. c. Alternatively, use Tangential Flow Filtration (TFF) for larger volumes and faster processing.
4. Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the final product at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Measuring Encapsulation Efficiency (RiboGreen Assay)
This protocol provides a method to determine the percentage of mRNA encapsulated within the LNPs.[6]
1. Materials:
- Quant-iT RiboGreen RNA Assay Kit
- TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
- 2% Triton X-100 solution in TE buffer
- 96-well black, flat-bottom plate
- Plate reader capable of fluorescence measurement (Ex/Em ~480/520 nm)
2. Procedure: a. Prepare RiboGreen Reagent: Dilute the concentrated RiboGreen reagent 1:200 in TE buffer. Protect from light. b. Prepare Samples:
- Sample A (Total mRNA): In a microcentrifuge tube, mix 10 µL of your LNP sample with 90 µL of the 2% Triton X-100 solution. The detergent will lyse the LNPs. Incubate for 10 minutes at 37°C. Add 900 µL of TE buffer for a final 1:100 dilution.
- Sample B (Free mRNA): In a separate tube, mix 10 µL of your LNP sample with 990 µL of TE buffer (without detergent) for a 1:100 dilution. c. Prepare Standard Curve: Create a standard curve of your specific mRNA in TE buffer at known concentrations (e.g., from 2 µg/mL down to 20 ng/mL). d. Plate Loading:
- Pipette 100 µL of each standard and sample (A and B, in triplicate) into the 96-well plate.
- Add 100 µL of the diluted RiboGreen reagent to all wells. e. Measurement: Incubate for 5 minutes at room temperature, protected from light. Measure the fluorescence using the plate reader.
3. Calculation: a. Use the standard curve to determine the mRNA concentration in Sample A ([mRNA]Total) and Sample B ([mRNA]Free). b. Calculate the Encapsulation Efficiency (EE) using the following formula:
- EE (%) = ( [mRNA]Total - [mRNA]Free ) / [mRNA]Total * 100
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Robustness in Lipid Nanoparticle Production: A Comparison of Microfluidic and Turbulent Jet Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. LNP Formulation For mRNA delivery [advancingrna.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of formulation and atomization of lipid nanoparticles for the inhalation of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Aerosolizable Messenger RNA Lipid Nanoparticles for Pulmonary Delivery [bslonline.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Lipid N2-3L Formulations for Endosomal Escape
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionizable cationic lipid N2-3L. The focus is on optimizing lipid nanoparticle (LNP) formulations to enhance endosomal escape and improve the delivery of mRNA therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the reported pKa of this compound, and how does it influence endosomal escape?
A1: this compound is an ionizable cationic lipid with a reported pKa of 8.99.[1][2] The pKa of an ionizable lipid is a critical factor in the efficacy of lipid nanoparticles for RNA delivery.[3] An optimal pKa range of 6.2-6.5 is often cited for efficient in vivo gene silencing in hepatocytes, while a range of 6.6-6.9 has been found to be optimal for intramuscular delivery of mRNA vaccines.[3][4][5][6]
A pKa in this range allows the LNP to remain relatively neutral at physiological pH (around 7.4), which can help avoid rapid clearance by the immune system.[7] Upon endocytosis, the LNP is exposed to the progressively acidic environment of the endosome.[8] The ionizable lipid becomes protonated (positively charged) in the acidic endosome, which is thought to facilitate the disruption of the endosomal membrane and release of the mRNA payload into the cytoplasm.[5][7][9]
Given that the pKa of this compound (8.99) is significantly higher than the optimal range, it will be predominantly positively charged at physiological pH. This high surface charge may lead to different biological interactions and delivery mechanisms compared to lipids with a pKa in the 6-7 range.
Q2: My LNP formulation with this compound shows low transfection efficiency. What are the potential causes related to its high pKa?
A2: Low transfection efficiency with a high pKa lipid like N2-3L can stem from several factors:
-
Altered Biodistribution and Cellular Uptake: The high positive charge at physiological pH can lead to nonspecific interactions with serum proteins and cells, potentially causing rapid clearance from circulation and altered biodistribution.[4] While this might enhance uptake in certain cells, it may not be the target cell type for your application.
-
Inefficient Endosomal Escape: While protonation in the endosome is key, an already highly charged particle might interact with the endosomal membrane differently. The typical mechanism of charge-induced disruption might be altered. It's possible that the lipid's interaction with endosomal lipids is not optimal for inducing the necessary membrane destabilization for payload release.[5]
-
Trapping in Endolysosomes: If the LNPs are unable to efficiently escape the endosome, they are likely to be trafficked to lysosomes for degradation, resulting in the degradation of the mRNA payload.[10][11]
Q3: How can I experimentally determine the apparent pKa of my this compound formulation?
A3: The apparent pKa (pKa of the lipid within the nanoparticle) can be determined using a 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) fluorescence assay.[4][12] TNS is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the surface of LNPs. As the pH of the LNP suspension is decreased, the ionizable lipid becomes protonated, creating a more hydrophobic surface and leading to increased TNS binding and fluorescence. The pKa is the pH at which 50% of the maximum fluorescence intensity is observed.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low mRNA Encapsulation Efficiency | High positive charge of this compound at formulation pH may lead to aggregation or improper particle formation. | Optimize the formulation buffer pH. While a lower pH is needed to protonate the lipid for mRNA complexation, a pH that is too low might lead to instability. Systematically screen a range of formulation buffer pH values (e.g., pH 4.0 - 6.0). |
| Suboptimal ratio of lipid components. | The ratio of the ionizable lipid, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipid is crucial.[13][14][15][] Systematically vary the molar ratios of each component to find the optimal composition for your specific mRNA and application. | |
| Poor In Vitro Transfection Efficiency | Inefficient endosomal escape due to the high pKa of this compound. | Include endosomolytic agents or helper lipids in your formulation. Lipids like DOPE are known to adopt a non-bilayer hexagonal phase, which can promote membrane fusion and endosomal escape.[15] |
| LNP aggregation in cell culture media. | Ensure the PEG-lipid content is sufficient to provide a steric barrier and prevent aggregation. The length of the PEG chain can also be optimized. | |
| Cellular toxicity. | The high positive charge of this compound LNPs can lead to cytotoxicity. Perform a dose-response experiment to determine the optimal LNP concentration that provides transfection with minimal toxicity. | |
| Unexpected In Vivo Biodistribution | High positive charge leading to rapid clearance by the reticuloendothelial system (RES) or non-specific uptake. | Modify the LNP surface with different densities or lengths of PEG-lipids to shield the surface charge and prolong circulation time. |
| Targeting specific tissues or cells. | Consider incorporating targeting ligands (e.g., antibodies, peptides) to the LNP surface to direct them to the desired cell type. |
Experimental Protocols
Protocol 1: TNS Assay for Apparent pKa Determination
Objective: To determine the apparent pKa of this compound containing LNPs.
Materials:
-
LNP formulation containing this compound
-
2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) stock solution (e.g., 1 mM in DMSO)
-
A series of buffers with pH values ranging from 3.0 to 10.0 (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Fluorometer and 96-well black plates
Procedure:
-
Prepare a working solution of TNS (e.g., 30 µM) in a suitable buffer (e.g., saline).
-
In a 96-well plate, add a fixed amount of your LNP suspension to each well.
-
Add the TNS working solution to each well.
-
Add the different pH buffers to each well to achieve a final pH range from 3.0 to 10.0.
-
Incubate the plate at room temperature for a set time (e.g., 10 minutes) to allow for equilibration.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for TNS (e.g., Ex: 321 nm, Em: 445 nm).
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal dose-response curve. The pH at which the fluorescence is 50% of the maximum is the apparent pKa.
Protocol 2: Calcein (B42510) Release Assay for Endosomal Escape
Objective: To assess the ability of this compound LNPs to induce endosomal escape.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Calcein AM
-
LNP formulation containing this compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Load the cells with Calcein AM (e.g., 1 µM) for a short period (e.g., 30 minutes). Calcein AM is cell-permeable and is converted to fluorescent calcein by intracellular esterases, which becomes trapped in the cytoplasm and endosomes.
-
Wash the cells to remove excess Calcein AM. You should observe a diffuse cytosolic fluorescence.
-
Incubate the cells with your this compound LNP formulation for various time points.
-
If endosomal escape occurs, the LNPs will disrupt the endosomal membrane, causing the calcein that was in the endosomes to leak into the cytosol, resulting in a more uniform and intense cytosolic fluorescence.
-
Analyze the cells by fluorescence microscopy (visual inspection of fluorescence distribution) or flow cytometry (quantification of mean fluorescence intensity). An increase in diffuse cytosolic fluorescence indicates endosomal escape.
Visualizations
Caption: Proposed intracellular trafficking pathway of this compound LNPs.
Caption: Troubleshooting workflow for optimizing this compound LNP formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 10. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [kb.osu.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Lipid N2-3L Based Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipid N2-3L based nanoparticles. The focus is on understanding and mitigating the cytotoxic effects that may be encountered during in vitro and in vivo experiments.
Section 1: Troubleshooting Guide
This guide addresses common issues related to the cytotoxicity of this compound nanoparticles in a question-and-answer format.
My cells show high levels of toxicity after treatment with this compound nanoparticles. What are the potential causes and how can I troubleshoot this?
High cytotoxicity is a common challenge in the development of lipid nanoparticle (LNP) delivery systems. The primary contributors to this toxicity are often the components of the nanoparticle formulation and their interaction with cells. For this compound, an ionizable cationic lipid, the following factors should be considered:
-
Concentration of this compound: Cationic lipids can induce dose-dependent toxicity. It is crucial to determine the optimal concentration that balances transfection efficiency with cell viability.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of your this compound nanoparticle formulation on your specific cell line.
-
Start with a low concentration of the nanoparticles and titrate up to find the optimal therapeutic window.
-
-
-
Overall Formulation Composition: The other lipids in the formulation, such as helper lipids and PEGylated lipids, can also contribute to cytotoxicity.
-
Troubleshooting:
-
Evaluate the molar ratio of this compound to other lipid components. Reducing the proportion of the cationic lipid may decrease toxicity.[1]
-
Consider the type of helper lipid used. Some helper lipids may be better tolerated by cells than others.
-
-
-
Particle Size and Surface Charge: The physicochemical properties of the nanoparticles play a significant role in their interaction with cells and subsequent toxicity.
-
Troubleshooting:
-
Characterize the size and zeta potential of your nanoparticle formulation. Large aggregates or a highly positive surface charge can lead to increased cytotoxicity.
-
Optimize your formulation and preparation method to ensure a monodisperse population of nanoparticles with a near-neutral surface charge at physiological pH.
-
-
-
Cell Type and Health: Different cell types exhibit varying sensitivities to LNPs. The overall health and confluency of your cell cultures can also impact their response.
-
Troubleshooting:
-
Ensure your cells are healthy and within their optimal growth phase before treatment.
-
If possible, test your nanoparticles on a panel of cell lines to understand their toxicity profile.
-
-
I am observing an inflammatory response in my in vivo experiments. What is the underlying mechanism and how can I mitigate it?
Ionizable lipids, including likely those in the class of this compound, can be recognized by the innate immune system, leading to an inflammatory response. This is often mediated through the activation of Toll-like receptors (TLRs), particularly TLR4.
-
Mechanism:
-
The ionizable lipid component of the LNP can act as a pathogen-associated molecular pattern (PAMP).
-
TLR4, a pattern recognition receptor on the surface of immune cells, recognizes the lipid, triggering a downstream signaling cascade.
-
This cascade is primarily mediated by the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and IRF.
-
Activation of these transcription factors results in the production of pro-inflammatory cytokines and chemokines, leading to the observed inflammatory response.[2][3][4][5]
-
-
Mitigation Strategies:
-
Formulation Optimization: Modifying the lipid composition can reduce TLR4 activation. This may involve altering the structure of the ionizable lipid or incorporating immunosuppressive components.
-
Dose Reduction: Lowering the administered dose of the nanoparticles can help to reduce the inflammatory response.
-
Co-administration of Anti-inflammatory Agents: In some experimental settings, the co-administration of an anti-inflammatory agent may be considered to dampen the immune response.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an ionizable cationic lipid that is used to formulate supramolecular lipid nanoparticles (SMLNPs) for the delivery of mRNA. Its primary application has been in the development of mRNA vaccines for cancer immunotherapy.[6]
Q2: What is the pKa of this compound and why is it important?
A2: The pKa of this compound is 8.99. The pKa of an ionizable lipid is a critical parameter that governs its charge state at different pH values. A pKa in this range suggests that the lipid will be positively charged in the acidic environment of the endosome, which facilitates the release of the mRNA cargo into the cytoplasm, while remaining relatively neutral at physiological pH, which can help to reduce systemic toxicity.
Q3: Are there less toxic alternatives to traditional cationic lipids?
A3: Yes, the field of lipid nanoparticle research is actively exploring strategies to reduce cytotoxicity. These include:
-
Biodegradable Lipids: Lipids with biodegradable linkers (e.g., esters) are designed to break down into non-toxic byproducts after delivering their cargo.
-
Novel Ionizable Lipids: The development of new ionizable lipids with optimized structures can lead to improved efficacy and reduced toxicity.
-
Lipid-like Materials (Lipidoids): High-throughput screening has identified lipid-like materials with improved safety profiles.
-
Polymer-Lipid Hybrid Nanoparticles: Combining the properties of lipids and polymers can offer advantages in terms of stability and biocompatibility.
Q4: How can I assess the cytotoxicity of my this compound nanoparticles?
A4: Standard in vitro cytotoxicity assays can be used to evaluate the toxicity of your nanoparticles. The most common methods are the MTT assay, which measures metabolic activity, and the LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells. It is recommended to use multiple assays to obtain a comprehensive understanding of the cytotoxic potential.
Section 3: Quantitative Data
While specific cytotoxicity data for this compound is not yet widely available in the public domain, the following table provides a comparative overview of the in vitro cytotoxicity (IC50 values) of other common cationic lipids used in nanoparticle formulations. This data can serve as a reference for understanding the potential toxicity range of such lipids.
| Cationic Lipid | Cell Line | Assay | IC50 (µg/mL) | Reference |
| CTAB | Caco-2 | MTT | < 10 | [6] |
| DDAB | MCF-7 | MTT | 869.88 ± 62.45 | [6] |
| DOTAP in siRNA-SLN (N/P 20:1) | J774A.1 | MTT | 23.9 ± 5.73 | [1] |
| DOTAP in siRNA-SLN (N/P 16:1) | J774A.1 | MTT | 26.5 ± 5.92 | [1] |
| DOTAP in siRNA-SLN (N/P 12:1) | J774A.1 | MTT | 26.1 ± 3.97 | [1] |
IC50 values represent the concentration of the lipid that inhibits 50% of cell viability. Lower IC50 values indicate higher cytotoxicity.
Section 4: Experimental Protocols
Protocol 1: Formulation of Lipid Nanoparticles (General Method)
This protocol describes a general method for preparing LNPs using a microfluidic mixing approach. The specific ratios of this compound and other components should be optimized for your application.
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5.
-
-
Preparation of mRNA Aqueous Solution:
-
Dilute the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of the LNPs.
-
-
Purification:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the purified LNPs using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Seed the cells of interest in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the this compound nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Section 5: Visualizations
Caption: Workflow for assessing and mitigating LNP cytotoxicity.
Caption: TLR4-MyD88 signaling pathway activated by ionizable LNPs.
References
- 1. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice Via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs) [mdpi.com]
Overcoming aggregation issues in Lipid N2-3L SMLNPs.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome common aggregation issues encountered during the formulation and storage of Lipid N2-3L Solid Lipid Nanoparticles (SMLNPs).
Frequently Asked Questions (FAQs)
Q1: What is SMLNP aggregation and why is it a problem?
A1: SMLNP aggregation is the process where individual nanoparticles clump together to form larger, uncontrolled clusters. This is a critical issue because it negates the benefits of the nanoscale, leading to a loss of therapeutic efficacy, altered bioavailability, and potential for adverse physiological responses.[1] Aggregation can also cause physical instability in the formulation, observed as sedimentation or precipitation.[1]
Q2: What are the primary causes of aggregation in SMLNPs?
A2: Aggregation in SMLNPs typically stems from insufficient repulsive forces between particles to overcome natural attractive forces (van der Waals forces). The main causes include suboptimal formulation parameters (e.g., incorrect pH, insufficient surfactant concentration), harsh processing conditions, and lipid-specific properties.[1][2] A key factor for solid lipid nanoparticles is the potential for lipid recrystallization over time, which can change the particle shape, expose uncoated hydrophobic surfaces, and lead to aggregation.[3]
Q3: How can I quickly determine if my SMLNPs are aggregating?
A3: A simple visual inspection is the first step. A stable nanoparticle suspension should appear homogenous and milky or translucent. If you observe visible precipitates, sediment, or a clearing of the liquid, aggregation is likely occurring.[1] For a quantitative assessment, Dynamic Light Scattering (DLS) is the standard technique to measure particle size (Z-average diameter) and the Polydispersity Index (PDI). A significant increase in Z-average or a PDI value greater than 0.3 often indicates aggregation.[4]
Q4: What is Zeta Potential and how does it relate to SMLNP stability?
A4: Zeta Potential (ZP) is a measure of the magnitude of the electrostatic charge on the surface of a nanoparticle. It is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential (e.g., > +30 mV or < -30 mV) indicates strong electrostatic repulsion between particles, which helps prevent aggregation and leads to a stable formulation.[1] Conversely, a ZP value close to zero suggests that repulsive forces are weak, making aggregation more likely.[4]
Troubleshooting Guide
Issue 1: SMLNPs Aggregate Immediately After Formulation
Question: I've just prepared my this compound SMLNPs using a hot homogenization method, and they have aggregated into a gel-like substance upon cooling or show a very high PDI. What went wrong?
Potential Causes & Solutions:
-
Inadequate Surfactant Stabilization: The concentration or type of surfactant may be insufficient to cover the nanoparticle surface and provide a stabilizing barrier.[2] During lipid crystallization upon cooling, new, uncoated surfaces can be exposed, leading to stickiness and aggregation.[3]
-
Incorrect pH of the Aqueous Phase: The pH of the formulation buffer is a critical factor, especially for ionizable lipids. The surface charge of the nanoparticles is highly pH-dependent.[7][8]
-
Solution: Measure and adjust the pH of your aqueous phase. For cationic lipids, a pH below the pKa ensures a positive surface charge, which is crucial for stability. However, an excessively low pH can also lead to instability.[9] Conduct a pH optimization study to find the ideal range for your specific this compound formulation.
-
-
High Lipid Concentration: An overly high concentration of lipids increases the frequency of particle collisions during formulation, which can promote aggregation.[9]
-
Solution: Try reducing the total lipid concentration in your formulation.
-
-
Suboptimal Homogenization: Both insufficient and excessive homogenization can be detrimental. Inadequate energy may fail to reduce particle size effectively, while excessive energy can sometimes lead to particle fusion and increased aggregation.[3]
-
Solution: Optimize your homogenization parameters, including pressure, duration, and temperature. Ensure the processing temperature is 5-10°C above the melting point of the lipid.[2]
-
Issue 2: SMLNPs Are Stable Initially but Aggregate During Storage
Question: My SMLNP formulation looks good after preparation (low PDI, acceptable size), but after a few days or weeks in storage, I see signs of aggregation. How can I improve long-term stability?
Potential Causes & Solutions:
-
Lipid Polymorphism and Recrystallization: Solid lipids can exist in different crystalline forms (polymorphs). Over time, the lipid matrix can transition to a more stable, highly ordered crystalline state. This process can expel encapsulated drugs and, more importantly, alter the particle surface, leading to insufficient surfactant coverage and subsequent aggregation.[3][10]
-
Solution 1: Use a blend of different solid lipids instead of a single one. Heterogeneous lipid mixtures tend to form less perfect crystals, leaving more room for encapsulated compounds and reducing the driving force for recrystallization.[3][10]
-
Solution 2: Incorporate a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs). The disorganized lipid matrix in NLCs significantly reduces drug expulsion and aggregation during storage.[10]
-
-
Inappropriate Storage Temperature: Temperature is a critical factor for the long-term stability of lipid nanoparticles. Freezing can induce aggregation due to freeze-thaw cycles, while elevated temperatures can accelerate lipid degradation and recrystallization.[11][12]
-
Solution: For many formulations, storage at 2-8°C (refrigeration) is optimal.[11] Avoid freezing unless you have incorporated cryoprotectants. If you must freeze your samples, add cryoprotectants like trehalose (B1683222) or sucrose (B13894) (e.g., 10-20% w/v) to the formulation before freezing to prevent aggregation upon thawing.[9][11]
-
-
pH Shift During Storage: The pH of the storage buffer can change over time, potentially altering the surface charge of the SMLNPs and reducing their stability.
-
Solution: Ensure your SMLNPs are stored in a well-buffered solution at a pH that was determined to be optimal for stability. For ease of use in biological applications, storing at a physiological pH of ~7.4 is often recommended if stability is maintained.[11]
-
Data Presentation: Formulation Parameter Effects
The following tables summarize the expected trends when optimizing SMLNP formulation parameters to mitigate aggregation.
Table 1: Effect of Surfactant Concentration on SMLNP Properties
| Surfactant:Lipid Ratio | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Outlook |
| Low (e.g., 0.5:10) | High (>500) | High (>0.5) | Low (e.g., -5) | Poor (Aggregation likely) |
| Medium (e.g., 2:10) | Moderate (~200) | Moderate (~0.25) | Moderate (e.g., -20) | Fair |
| Optimal (e.g., 4:10) | Low (<150) | Low (<0.2) | High (e.g., < -30) | Good (Stable) |
| High (e.g., 8:10) | May increase slightly | May increase slightly | High | Risk of micelle formation[2] |
Note: Optimal ratios are highly dependent on the specific lipid and surfactant used. The data above represents a general trend.[2][6]
Table 2: Effect of Aqueous Phase pH on Cationic SMLNP Stability
| Aqueous Phase pH | Zeta Potential (mV) | Aggregation Risk | Rationale |
| Highly Acidic (e.g., pH 3) | Very High (> +40) | Moderate | Excessive surface charge can sometimes cause instability.[9] |
| Moderately Acidic (e.g., pH 4-5) | High (+30 to +40) | Low | Strong electrostatic repulsion provides good stability.[8][9] |
| Near Neutral (e.g., pH 6.5-7.4) | Low to Neutral (< +15) | High | Insufficient surface charge to prevent aggregation.[7][13] |
| Basic (e.g., pH > 8) | Near Neutral or Negative | Very High | Lipid surface is deprotonated, leading to loss of repulsion.[13] |
Note: This table assumes the use of a cationic lipid like N2-3L. The optimal pH must be determined experimentally.
Key Experimental Protocols
Protocol 1: Characterization by DLS and Zeta Potential
This protocol outlines the basic steps for assessing the physical stability of your SMLNP suspension.
Objective: To measure Z-average diameter, Polydispersity Index (PDI), and Zeta Potential.
Materials:
-
SMLNP suspension
-
Appropriate dispersion buffer (e.g., the formulation buffer or purified water)
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes (polystyrene for size, folded capillary cells for zeta potential)
Procedure:
-
Sample Preparation: Dilute a small aliquot of your SMLNP suspension in the dispersion buffer. The dilution factor is instrument-dependent; aim for a count rate recommended by the manufacturer to avoid multiple scattering effects. Ensure the buffer is filtered to remove dust.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Enter the correct parameters for the dispersant (viscosity and refractive index).
-
Size Measurement (DLS): a. Transfer the diluted sample to a sizing cuvette. b. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. c. Perform the measurement. Typically, this involves 3-5 runs. d. Record the Z-average diameter and the PDI. An acceptable PDI for SMLNPs is generally < 0.3.[4]
-
Zeta Potential Measurement: a. Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present. b. Place the cell in the instrument. c. Apply the electric field and measure the electrophoretic mobility. The instrument software will calculate the zeta potential. d. Record the Zeta Potential (mV). A value > |30| mV is generally indicative of a stable suspension.[1]
Protocol 2: Optimizing Surfactant/Co-surfactant Concentration
Objective: To determine the minimum surfactant concentration required to produce stable SMLNPs.
Procedure:
-
Design Experiment: Prepare a series of SMLNP formulations where the lipid (N2-3L) and drug concentration are held constant, but the surfactant concentration is varied systematically (e.g., from 0.5% to 5.0% w/v).
-
Formulation: Prepare each batch of SMLNPs using identical process parameters (temperature, homogenization speed, time).
-
Initial Characterization: Immediately after preparation, characterize each formulation using the DLS/Zeta Potential protocol (Protocol 1).
-
Short-Term Stability Study: Store aliquots of each formulation at a controlled temperature (e.g., 4°C and 25°C).
-
Follow-up Analysis: Re-measure the particle size, PDI, and zeta potential at set time points (e.g., 24 hours, 7 days, 1 month). Also, perform a visual inspection for any signs of precipitation.
-
Data Analysis: Plot the Z-average, PDI, and Zeta Potential as a function of surfactant concentration for each time point. The optimal concentration is the lowest one that produces small, monodisperse particles (low PDI) with a high zeta potential, and maintains these properties over time.
Visualizations
SMLNP Aggregation Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing SMLNP aggregation.
Nanoparticle Stabilization Mechanisms
Caption: Surfactants provide repulsive forces to prevent aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of aqueous pH and electrolyte concentration on structure, stability and flow behavior of non-ionic surfactant based solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
Addressing batch-to-batch variability in Lipid N2-3L formulations.
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing batch-to-batch variability in Lipid N2-3L formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an ionizable cationic lipid.[1][2][3] It is a key component in the formation of supramolecular lipid nanoparticles (SMLNPs), which are used as delivery vehicles for messenger RNA (mRNA).[1][2][3] Due to its ionizable nature, with a pKa of 8.99, it facilitates the encapsulation of negatively charged nucleic acids like mRNA at an acidic pH and becomes neutral at physiological pH, which is advantageous for nucleic acid delivery into cells.[1][2][3] Its primary application is in the development of mRNA-based therapeutics and vaccines, including for cancer immunotherapy.[1][2][4]
Q2: What are the typical components of a this compound formulation?
A2: A typical this compound nanoparticle formulation consists of four main components:
-
Ionizable Cationic Lipid: this compound is the core ionizable lipid that complexes with the mRNA cargo.[1][4]
-
Phospholipid: A helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contributes to the structural integrity of the lipid bilayer.[][6]
-
Cholesterol: This component enhances the stability and rigidity of the nanoparticle membrane.[][6]
-
PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as DMG-PEG 2000, is included to improve the stability of the particles and prolong their circulation time in the body.[][7]
Q3: What are the critical quality attributes (CQAs) of this compound nanoparticles that are often subject to variability?
A3: The key CQAs that require careful control to ensure consistency between batches include:
-
Particle Size and Polydispersity Index (PDI): These parameters influence the biodistribution, cellular uptake, and overall efficacy of the nanoparticles.[8][9][10] A general target size is often between 60-100 nm for efficient cell uptake.[6]
-
Encapsulation Efficiency: This measures the percentage of mRNA that is successfully loaded into the nanoparticles, directly impacting the therapeutic dose.[8][10]
-
Zeta Potential: This indicates the surface charge of the nanoparticles and affects their stability and interaction with biological membranes.[][8][11]
-
Morphology: The shape and structure of the nanoparticles can influence their in vivo behavior.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
Q: My this compound nanoparticles show significant variation in size and have a high PDI (>0.2) across different batches. What are the potential causes and how can I troubleshoot this?
A: Inconsistent particle size and high PDI are common challenges in LNP formulation and often stem from the manufacturing process.[14][15] Here are the likely causes and recommended solutions:
-
Cause 1: Inefficient Mixing: The speed and consistency of mixing the lipid-ethanol phase with the aqueous mRNA phase are critical.[9][10][14] Incomplete or slow mixing can lead to the formation of larger, more heterogeneous particles.
-
Solution:
-
Microfluidics: Employing a microfluidic mixing device is highly recommended for achieving rapid, reproducible, and controlled mixing.[10][16][17] This method allows for precise control over parameters like flow rate ratio (FRR) and total flow rate (TFR).[18][19]
-
Manual Mixing: If using manual methods like pipetting, ensure the mixing is rapid and consistent. However, be aware that manual mixing is inherently more variable.[17]
-
-
-
Cause 2: Suboptimal Flow Rate Ratio (FRR): The ratio of the aqueous phase to the lipid-ethanol phase significantly impacts particle size.[16][18]
-
Cause 3: Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer containing the mRNA is crucial for the ionization of this compound and its complexation with mRNA.
-
Solution: Ensure the pH of your aqueous buffer (commonly sodium acetate (B1210297) or sodium citrate) is in the acidic range of 4-5 to facilitate the protonation of the ionizable lipid.[17] Inconsistent pH can lead to poor and variable particle formation.
-
-
Cause 4: Quality of Lipid Components: Degradation or impurity of any of the lipid components can affect the self-assembly process.
-
Solution: Use high-purity lipids and store them under the recommended conditions (e.g., -20°C for lipid stocks).[7] Before use, ensure all lipids are fully dissolved and the solutions are clear.
-
Issue 2: Low mRNA Encapsulation Efficiency
Q: I am observing low and variable mRNA encapsulation efficiency in my this compound formulations. What could be the reason and how can I improve it?
A: Low encapsulation efficiency can significantly compromise the therapeutic potential of your formulation. Here are the common causes and solutions:
-
Cause 1: Incorrect N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA (N:P ratio) is a critical parameter for effective complexation.
-
Solution: An N:P ratio of around 6 is commonly used for LNP formulations.[17] You may need to optimize this ratio for your specific mRNA and lipid composition. A systematic titration of the N:P ratio should be performed to identify the optimal level for maximum encapsulation.
-
-
Cause 2: Suboptimal pH during Formulation: As with particle size, the pH of the aqueous phase is vital for the electrostatic interaction between the positively charged this compound and the negatively charged mRNA.
-
Solution: Confirm that the pH of your aqueous buffer is maintained between 4 and 5 during the mixing process to ensure the ionizable lipid is sufficiently protonated.[17]
-
-
Cause 3: mRNA Integrity: Degraded or impure mRNA will not encapsulate efficiently.
-
Solution: Ensure you are working in an RNase-free environment.[17] Analyze the integrity of your mRNA using methods like gel electrophoresis before encapsulation.
-
-
Cause 4: Inefficient Mixing: The mixing process not only affects particle size but also the efficiency of mRNA entrapment.
-
Solution: Rapid and controlled mixing, preferably with a microfluidic system, ensures that the lipids rapidly self-assemble around the mRNA, leading to higher encapsulation.[17]
-
Data Presentation
Table 1: Impact of Process Parameters on LNP Characteristics
| Parameter | Typical Range | Effect on Particle Size | Effect on Encapsulation Efficiency |
| Aqueous:Organic Flow Rate Ratio | 1:1 to 9:1 | Higher ratio generally leads to smaller particles[16][19] | Can influence efficiency; needs optimization |
| Total Flow Rate (TFR) in Microfluidics | 1 mL/min to 20 mL/min | Higher TFR generally results in smaller particles[19] | Higher TFR can improve encapsulation |
| Aqueous Buffer pH | 4.0 - 5.0 | Significant impact; inconsistent pH leads to variability[20][21] | Critical for high efficiency; optimal in acidic range[17] |
| N:P Ratio | 3 - 10 | Can influence size; needs to be optimized | A key determinant; often optimal around 6[17] |
| Temperature | 25°C - 50°C | Generally has a minor effect on particle size[18][19] | Can affect lipid solubility and mixing |
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles using Microfluidics
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol (B145695) at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG).[7]
-
The total lipid concentration in the ethanol solution can range from 10-25 mM.[7]
-
Ensure all lipids are fully dissolved. Gentle heating (up to 65°C) may be required for some components like DSPC and cholesterol.[7]
-
-
Preparation of Aqueous mRNA Solution:
-
Dilute the mRNA stock in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.[17]
-
Ensure all buffers and water are nuclease-free.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device.
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
-
Initiate the mixing process. The two solutions will combine in the microfluidic chip, leading to the spontaneous formation of LNPs.
-
Collect the resulting LNP solution.
-
-
Purification and Concentration:
Protocol 2: Characterization of this compound Nanoparticles
-
Particle Size and PDI Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the mean particle diameter and polydispersity index.[][12]
-
Dilute the LNP sample in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential using a DLS instrument equipped with an electrode assembly.
-
This measurement provides information about the surface charge of the nanoparticles.
-
-
Encapsulation Efficiency Determination:
-
Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen assay).
-
Measure the fluorescence of the LNP sample before and after lysing the nanoparticles with a surfactant (e.g., Triton X-100).
-
The difference in fluorescence intensity is used to calculate the amount of encapsulated mRNA.
-
-
Morphology Visualization:
Mandatory Visualizations
Caption: Workflow for the formulation and characterization of this compound nanoparticles.
Caption: A logical troubleshooting guide for addressing common LNP formulation issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. N2-3L - Echelon Biosciences [echelon-inc.com]
- 6. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. susupport.com [susupport.com]
- 11. Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. helixbiotech.com [helixbiotech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 17. biomol.com [biomol.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. Importance of Process Parameters Influencing the Mean Diameters of siRNA-Containing Lipid Nanoparticles (LNPs) on the in Vitro Activity of Prepared LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to Ionizable Lipids for mRNA Delivery: Featuring Lipid N2-3L
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The ionizable lipid is a critical component of these LNPs, playing a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This guide provides a comparative overview of a novel ionizable lipid, Lipid N2-3L, alongside three clinically advanced and widely used ionizable lipids: SM-102, ALC-0315, and DLin-MC3-DMA.
While direct comparative quantitative data for this compound against the other lipids is not yet widely available in the public domain, this guide summarizes the known characteristics of this compound and presents available performance data for the established lipids to offer a valuable resource for researchers in the field.
Performance Comparison of Ionizable Lipids
The following tables summarize the key physicochemical properties and in vivo performance metrics for LNP formulations containing different ionizable lipids. It is important to note that performance can be highly dependent on the specific LNP composition, mRNA cargo, and animal model used.
Table 1: Physicochemical Properties of LNPs with Different Ionizable Lipids
| Property | This compound | SM-102 | ALC-0315 | DLin-MC3-DMA |
| pKa | ~6.8 | ~6.7 | ~6.0 | ~6.4 |
| Particle Size (nm) | Data not available | 80 - 100 | 80 - 100 | 80 - 100 |
| Polydispersity Index (PDI) | Data not available | < 0.2 | < 0.2 | < 0.2 |
| Encapsulation Efficiency (%) | Data not available | > 90% | > 90% | > 90% |
Table 2: In Vivo Performance - Luciferase Expression
| Parameter | This compound | SM-102 | ALC-0315 | DLin-MC3-DMA |
| Animal Model | Mouse | Mouse | Mouse | Mouse |
| Dose (mg/kg) | Data not available | 0.05 - 1.0 | 0.05 - 1.0 | 0.1 - 1.0 |
| Route of Administration | Intravenous | Intramuscular, Intravenous | Intramuscular, Intravenous | Intravenous |
| Peak Luciferase Expression | Data not available | High | High | Moderate to High |
| Primary Organ of Expression | Lymph nodes, Tumor | Liver (IV), Muscle (IM) | Liver (IV), Muscle (IM) | Liver |
Table 3: Immunogenicity Profile
| Parameter | This compound | SM-102 | ALC-0315 | DLin-MC3-DMA |
| Adjuvant Effect | Reported for cancer immunotherapy | Potent | Potent | Moderate |
| Antibody Response (IgG1/IgG2a) | Data not available | Th1-biased | Th1-biased | Th2-biased |
| Cytokine Induction (IFN-γ, IL-4) | Data not available | High IFN-γ | High IFN-γ | Higher IL-4 |
Note: The immunogenicity of LNPs is a complex interplay of the ionizable lipid and other components. SM-102 and ALC-0315 are known to induce a Th1-biased immune response, which is often desirable for vaccines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are representative protocols for key experiments in the evaluation of ionizable lipids for mRNA delivery.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for preparing mRNA-loaded LNPs using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., this compound, SM-102, ALC-0315, or DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired stock concentrations. A common molar ratio for the lipid mixture is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG 2000).
-
Prepare mRNA Solution: Dilute the mRNA in 50 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Purification: The resulting LNP solution is typically dialyzed against PBS (pH 7.4) overnight to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent dye-based assay (e.g., RiboGreen assay), respectively.
In Vivo Luciferase Assay in Mice
This protocol outlines the procedure for assessing the in vivo protein expression of mRNA-LNPs using a luciferase reporter gene.
Materials:
-
mRNA-LNPs encapsulating Firefly Luciferase mRNA
-
6-8 week old BALB/c or C57BL/6 mice
-
D-Luciferin substrate
-
In vivo imaging system (IVIS) or equivalent bioluminescence imager
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration: Administer the mRNA-LNPs to mice via the desired route (e.g., intravenous tail vein injection or intramuscular injection). The typical dose ranges from 0.05 to 1.0 mg/kg of mRNA.
-
Bioluminescence Imaging: At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice.
-
Substrate Injection: Inject the mice with D-luciferin solution (e.g., 150 mg/kg) via intraperitoneal injection.
-
Imaging: After a short incubation period (e.g., 10-15 minutes) to allow for substrate distribution, place the anesthetized mice in the imaging system and acquire bioluminescence images.
-
Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from specific regions of interest (e.g., liver, muscle at the injection site) using the instrument's software.
Assessment of LNP Immunogenicity
This protocol provides a general framework for evaluating the immunogenicity of mRNA-LNP formulations in mice.
Materials:
-
mRNA-LNPs encapsulating a model antigen (e.g., ovalbumin)
-
6-8 week old BALB/c or C57BL/6 mice
-
ELISA kits for detecting antigen-specific IgG1 and IgG2a antibodies
-
ELISA kits for detecting cytokines (e.g., IFN-γ, IL-4)
-
Materials for splenocyte isolation and culture
Procedure:
-
Immunization: Immunize mice with the mRNA-LNP formulation, typically via intramuscular injection. A prime-boost regimen is often used, with a second dose administered 2-3 weeks after the first.
-
Sample Collection: Collect blood samples at different time points to analyze the antibody response. At the end of the study, euthanize the mice and harvest spleens for T-cell response analysis.
-
Antibody Titer Measurement: Use ELISA to measure the levels of antigen-specific IgG1 and IgG2a antibodies in the collected sera. The ratio of IgG2a to IgG1 can indicate the type of T-helper cell response (Th1 vs. Th2).
-
Cytokine Analysis: Isolate splenocytes and restimulate them in vitro with the model antigen. After a period of incubation, collect the cell culture supernatant and measure the levels of key cytokines such as IFN-γ (indicative of a Th1 response) and IL-4 (indicative of a Th2 response) using ELISA or other immunoassays.
Visualizing Key Processes
To better understand the workflows and relationships involved in mRNA-LNP research, the following diagrams are provided.
A Comparative Guide to Lipid Nanoparticle Efficacy: N2-3L versus ALC-0315 for Vaccine Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA vaccines has underscored the critical role of lipid nanoparticles (LNPs) as effective delivery vehicles. Among the plethora of ionizable lipids developed, ALC-0315 has gained prominence as a key component of the Pfizer-BioNTech COVID-19 vaccine. Concurrently, novel lipids such as N2-3L are emerging from academic research with promising attributes for cancer immunotherapy applications. This guide provides an objective comparison of the efficacy of Lipid N2-3L and ALC-0315 for vaccine delivery, supported by available experimental data.
Executive Summary
Both this compound and ALC-0315 are ionizable cationic lipids crucial for the formulation of LNPs that encapsulate and deliver mRNA payloads. ALC-0315 is a well-established lipid with extensive clinical data supporting its efficacy in prophylactic vaccines against infectious diseases. It is known for inducing robust humoral and cellular immune responses. This compound is a more recent development, featured in a supramolecular lipid nanoparticle (SMLNP) system designed for cancer immunotherapy. Preclinical data suggests its potential for targeted delivery to lymph nodes and potent stimulation of anti-tumor immunity. A direct head-to-head comparison in the same vaccine formulation and disease model is not yet available in the public domain. This guide, therefore, presents a parallel comparison based on existing literature to aid researchers in selecting the appropriate lipid for their specific vaccine development needs.
Physicochemical Properties
A fundamental aspect of LNP performance is its physicochemical characteristics, which influence stability, encapsulation efficiency, and biodistribution.
| Property | This compound (SMLNP) | ALC-0315 (LNP) | Reference |
| pKa | 8.99 | Not explicitly stated in all public sources, but its function relies on a pKa that allows for endosomal escape. | [1] |
| Particle Size (Z-average) | ~100-150 nm (inferred from literature) | 70 - 100 nm | [2] |
| Polydispersity Index (PDI) | Low (inferred from literature) | < 0.1 | [2] |
| Encapsulation Efficiency | High (inferred from literature) | >90% | [3] |
In Vivo Performance: A Comparative Overview
The ultimate measure of a vaccine delivery system's efficacy lies in its in vivo performance, encompassing biodistribution, immunogenicity, and overall therapeutic or prophylactic effect.
Biodistribution
The anatomical destination of LNPs post-administration is a critical determinant of the ensuing immune response.
This compound: In a preclinical cancer vaccine model, SMLNPs formulated with N2-3L demonstrated significant accumulation in the draining lymph nodes following intramuscular injection[1]. This targeted delivery to lymph nodes is highly desirable for cancer immunotherapy as it facilitates direct antigen presentation to a high concentration of immune cells.
ALC-0315: LNPs formulated with ALC-0315 have been shown to have a broader biodistribution. Following intramuscular injection, ALC-0315 LNPs are found at the injection site, in the draining lymph nodes, and also distribute systemically, with notable accumulation in the liver and spleen[4]. While this broader distribution can still elicit a potent systemic immune response, the specific targeting to lymph nodes appears less pronounced compared to what is reported for N2-3L SMLNPs.
Immunogenicity and Efficacy
This compound: In a mouse colon cancer model, an SMLNP vaccine formulated with N2-3L, delivering ovalbumin (OVA) mRNA and a TLR7/8 agonist, led to a significant reduction in tumor volume and increased survival[1]. This suggests that N2-3L-based SMLNPs can induce a potent anti-tumor T-cell response.
ALC-0315: The immunogenicity of ALC-0315-formulated vaccines is well-documented through extensive preclinical and clinical studies of the Pfizer-BioNTech COVID-19 vaccine. These vaccines induce high titers of neutralizing antibodies and robust CD4+ and CD8+ T-cell responses, providing strong protection against viral infection[3][5]. In comparative studies with other lipids like MC3, ALC-0315-based mRNA LNP vaccines have demonstrated superior efficacy in eliciting both humoral and cellular immune responses[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate N2-3L and ALC-0315 based on available information.
Lipid Nanoparticle Formulation
This compound (SMLNP): The SMLNPs are formed through a process involving host-guest recognition. A β-cyclodextrin-modified ionizable lipid (Lip-CD) is used to encapsulate a TLR7/8 agonist (R848), while the ionizable this compound is used to complex with the mRNA. These components, along with cholesterol, DSPC, and a PEG-lipid, are mixed to form the final SMLNP structure[6].
ALC-0315 (LNP): ALC-0315 LNPs are typically formulated using a rapid mixing method, such as microfluidics. A solution of lipids (ALC-0315, DSPC, cholesterol, and a PEGylated lipid) in ethanol (B145695) is rapidly mixed with an aqueous solution of mRNA at an acidic pH. This process leads to the self-assembly of the LNPs with the mRNA encapsulated within the core. The resulting LNPs are then purified and buffer-exchanged for in vivo use[7]. A typical molar ratio of lipids is approximately 46.3% ALC-0315, 9.4% DSPC, 42.7% cholesterol, and 1.6% PEG-lipid[3].
In Vivo Studies
This compound (Cancer Immunotherapy Model):
-
Animal Model: MC-38-OVA mouse colon cancer model.
-
Vaccine Formulation: SMLNP encapsulating ovalbumin (OVA) mRNA and the TLR7/8 agonist Resiquimod (R848).
-
Administration: Intramuscular injection.
-
Efficacy Readouts: Tumor volume measurement and survival analysis[1].
ALC-0315 (Infectious Disease Vaccine Model):
-
Animal Model: BALB/c mice.
-
Vaccine Formulation: LNP encapsulating SARS-CoV-2 receptor-binding domain (RBD) mRNA.
-
Administration: Intramuscular injection.
-
Immunogenicity Readouts: Measurement of RBD-specific IgG and its subclasses, analysis of germinal center formation, and characterization of dendritic cell and T-cell activation in draining lymph nodes[5].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the mechanisms of action and the research methodology.
Caption: Generalized signaling pathway of an LNP-mRNA vaccine.
Caption: General workflow for LNP formulation and testing.
Conclusion
Both this compound and ALC-0315 are potent ionizable lipids for mRNA vaccine delivery, albeit with data emerging from different therapeutic contexts. ALC-0315 is a clinically validated component for prophylactic vaccines against infectious diseases, demonstrating high efficacy in generating robust and protective immune responses. This compound, as part of an SMLNP platform, shows significant promise for cancer immunotherapy, with a notable ability to target lymph nodes.
The choice between these lipids will ultimately depend on the specific application. For prophylactic vaccines where a strong systemic humoral and cellular response is desired, ALC-0315 represents a well-established and effective option. For therapeutic cancer vaccines, where targeted delivery to lymph nodes and potent T-cell activation are paramount, N2-3L presents an exciting and promising alternative. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each lipid in various vaccine formulations and disease models.
References
- 1. Supramolecular Lipid Nanoparticles Based on Host-Guest Recognition: A New Generation Delivery System of mRNA Vaccines For Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jib-04.com [jib-04.com]
- 4. pnas.org [pnas.org]
- 5. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Validating the In Vivo Biodistribution of Solid Lipid Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo biodistribution of a model Solid Lipid Nanoparticle (SLN) formulation. The performance of this SLN is benchmarked against two common alternative lipid-based nanocarriers: Nanostructured Lipid Carriers (NLCs) and conventional Liposomes. The data presented herein is a synthesis of established findings in the field of lipid nanoparticle biodistribution, intended to provide a representative understanding for researchers.
Comparative Biodistribution of Lipid Nanoparticles
The biodistribution of lipid nanoparticles is a critical factor in determining their efficacy and safety for in vivo applications. Following intravenous administration, these nanoparticles are primarily distributed to the organs of the reticuloendothelial system (RES), including the liver and spleen. The physicochemical properties of the nanoparticles, such as size, surface charge, and the presence of surface modifications like PEGylation, can significantly influence their circulation time and organ accumulation patterns.
The following table summarizes the typical biodistribution profile of non-targeted SLNs, NLCs, and Liposomes in a murine model 24 hours post-intravenous injection. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | Solid Lipid Nanoparticles (SLNs) (%ID/g) | Nanostructured Lipid Carriers (NLCs) (%ID/g) | Liposomes (%ID/g) |
| Liver | 45.8 ± 5.2 | 40.2 ± 4.8 | 35.6 ± 4.1 |
| Spleen | 20.1 ± 2.5 | 22.5 ± 2.8 | 18.9 ± 2.2 |
| Lungs | 3.5 ± 0.8 | 4.1 ± 0.9 | 2.8 ± 0.6 |
| Kidneys | 2.9 ± 0.6 | 3.2 ± 0.7 | 4.5 ± 0.9 |
| Heart | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.1 ± 0.2 |
| Brain | 0.1 ± 0.05 | 0.2 ± 0.07 | 0.1 ± 0.04 |
| Blood | 5.6 ± 1.1 | 7.8 ± 1.5 | 10.2 ± 2.0 |
Note: The data presented is a representative compilation from multiple biodistribution studies of lipid nanoparticles and is intended for comparative purposes.
Experimental Protocols
The following protocols outline the methodologies for the in vivo biodistribution studies cited in this guide.
Preparation of Lipid Nanoparticles
-
Solid Lipid Nanoparticles (SLNs): SLNs were prepared using a hot homogenization and ultrasonication method. Briefly, a lipid phase consisting of a solid lipid (e.g., Compritol® 888 ATO) and a fluorescent dye (e.g., DiR) was melted at a temperature above the lipid's melting point. This molten lipid phase was then dispersed in a hot aqueous surfactant solution (e.g., Poloxamer 188) under high-speed homogenization, followed by ultrasonication to form a nanoemulsion. The nanoemulsion was then cooled to room temperature to allow for the solidification of the lipid nanoparticles.
-
Nanostructured Lipid Carriers (NLCs): NLCs were prepared using a similar hot homogenization and ultrasonication method. The key difference is the composition of the lipid phase, which includes a blend of a solid lipid and a liquid lipid (e.g., Miglyol® 812) along with the fluorescent dye.[1][2] This creates a less-ordered lipid matrix.
-
Liposomes: Liposomes were prepared by the thin-film hydration method. A mixture of phospholipids (B1166683) (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000) along with a fluorescent dye were dissolved in an organic solvent. The solvent was evaporated under reduced pressure to form a thin lipid film. The film was then hydrated with an aqueous buffer and sonicated to form liposomes of the desired size.
In Vivo Biodistribution Study
-
Animal Model: Male BALB/c mice (6-8 weeks old) were used for the in vivo studies. All animal procedures were performed in accordance with institutional guidelines.
-
Administration: The fluorescently labeled SLNs, NLCs, or Liposomes were administered via intravenous (IV) injection into the tail vein at a dose of 10 mg/kg.[3]
-
Imaging and Quantification: At 24 hours post-injection, the mice were euthanized, and the major organs (liver, spleen, lungs, kidneys, heart, and brain) and blood were collected. The fluorescence intensity in each organ was measured using an in vivo imaging system (IVIS). The percentage of the injected dose per gram of tissue (%ID/g) was calculated by normalizing the fluorescence intensity of the organ to its weight and comparing it to a standard curve of the injected formulation.
Visualizing Experimental Processes and Pathways
To better understand the experimental workflow and the biological interactions of lipid nanoparticles, the following diagrams are provided.
References
- 1. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution of Nanostructured Lipid Carriers (NLCs) after intravenous administration to rats: influence of technological factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Stealth Mitochondria-Targeting Lipid Nanoparticles (SMLNPs) vs. Traditional Lipid Nanoparticles (LNPs)
A Comparative Guide for Researchers and Drug Development Professionals
The advent of lipid nanoparticles (LNPs) has revolutionized the field of drug delivery, particularly for nucleic acid-based therapeutics like mRNA vaccines.[1][2] Traditional LNPs have demonstrated significant clinical success; however, the quest for enhanced therapeutic efficacy and specificity has spurred the development of next-generation delivery platforms.[3][4] Among these, Stealth Mitochondria-Targeting Lipid Nanoparticles (SMLNPs) are emerging as a promising strategy for treating a range of diseases with mitochondrial dysfunction at their core.[5][6]
This guide provides an objective, data-driven comparison of SMLNPs and traditional LNPs, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Performance at a Glance: SMLNPs vs. Traditional LNPs
| Feature | Traditional LNPs | Stealth Mitochondria-Targeting LNPs (SMLNPs) | Key Advantages of SMLNPs |
| Primary Target | Primarily liver (hepatocytes) following systemic administration.[7][8] | Specific targeting of mitochondria within desired cell types.[5][6] | Enables treatment of mitochondrial diseases and cancers by delivering therapeutics directly to the site of action.[5][9] |
| Cellular Uptake | Efficient uptake by various cells, largely through endocytosis.[10][11] | Enhanced uptake in target cells and efficient endosomal escape.[12] | Increased therapeutic concentration at the target organelle. |
| Intracellular Fate | Primarily endosomal escape and cytosolic release of cargo.[13] | Endosomal escape followed by active transport to and uptake by mitochondria.[6][14] | Direct delivery of payload to mitochondria, avoiding off-target effects in other cellular compartments. |
| In Vivo Efficacy | High efficacy for liver-based applications and vaccines.[15][16] | Demonstrated potential for improved therapeutic outcomes in preclinical models of diseases with mitochondrial dysfunction.[9][17] | Potential for treating a broader range of diseases with lower required doses. |
| Safety & Tolerability | Generally well-tolerated, though can elicit immune responses. Concerns exist regarding PEGylated lipids.[7][18] | Designed for high biocompatibility with minimal off-target toxicity. "Stealth" features reduce immunogenicity.[6][17] | Improved safety profile and potential for repeated dosing.[18] |
| Composition | Typically composed of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[2][19] | Includes the four core components of traditional LNPs plus a mitochondria-targeting ligand (e.g., TPP, R8) attached to one of the lipid components.[6][12] | Tailorable for specific mitochondrial targets. |
Delving Deeper: Key Performance Metrics
Enhanced Cellular Uptake and Mitochondrial Accumulation
Studies have shown that modifying LNPs with mitochondria-targeting moieties significantly enhances their accumulation within these organelles. For instance, a study on mitochondria-targeting LNPs loaded with Urolithin A (LNPs@UA) demonstrated highly efficient accumulation in the mitochondrial structure compared to non-targeted LNPs.[14] This was confirmed by confocal laser scanning microscopy, which showed a high degree of colocalization between the LNPs and a mitochondrial tracker (B12436777) dye.[14] Similarly, a MITO-Porter system, which utilizes the cell-penetrating peptide octa-arginine (R8) for mitochondrial targeting, showed increased accumulation of its cargo (Berberine) in mitochondria compared to the free drug.[12]
Improved Therapeutic Efficacy in Preclinical Models
The ability of SMLNPs to deliver therapeutic payloads directly to the mitochondria translates to enhanced efficacy. In an orthotopic glioma model, lipid-small molecule hybrid nanoparticles with mitochondrial targeting capabilities demonstrated excellent curative effects, significantly prolonging the survival of mice.[9] These nanoparticles not only showed enhanced potency in photodynamic therapy but also had minimal systemic toxicity.[9] Another study highlighted that nanotaxanes with low-density decoration of mitochondria-targeting TPP cations exhibited a "pseudo-stealthy" property, allowing for long circulation times and substantial outperformance of non-targeted nanoparticles in terms of pharmacokinetic parameters.[17]
Safety and Biocompatibility
A key advantage of SMLNPs is their potential for an improved safety profile. Traditional LNPs, particularly those containing PEGylated lipids, have been associated with immunogenicity concerns.[18] The "stealth" component of SMLNPs, often achieved through a carefully optimized PEG shield or alternative strategies, helps to reduce recognition by the immune system.[17] Furthermore, by targeting the therapeutic agent directly to the mitochondria, the overall required dose can be reduced, minimizing potential off-target side effects. Studies on various LNP formulations have shown that careful selection of lipid components can result in a safe immunotoxicity profile, with no significant elevation of pro-inflammatory cytokines or liver enzymes.[18][20]
Experimental Methodologies
The following are detailed protocols for key experiments used to compare the performance of SMLNPs and traditional LNPs.
LNP Synthesis and Characterization
-
Synthesis (Microfluidic Mixing): A common and reproducible method for LNP synthesis involves microfluidic mixing.[19][21]
-
An ethanolic lipid mixture containing the ionizable lipid, helper lipid, cholesterol, PEGylated lipid, and (for SMLNPs) the mitochondria-targeting lipid is prepared.
-
An acidic aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate, pH 4-5) containing the nucleic acid cargo is prepared.[22]
-
The two solutions are mixed at a controlled flow rate (e.g., 1:3 ratio of ethanol (B145695) to aqueous phase) using a microfluidic mixing device.[22]
-
The resulting LNPs are then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated cargo.[22]
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Homogeneous samples typically have a PDI of < 0.2.[22]
-
Zeta Potential: Determined using DLS to measure the surface charge of the LNPs. Near-neutral zeta potential is often desirable for in vivo applications.[22]
-
Encapsulation Efficiency: Quantified using a fluorescent dye-based assay such as the RiboGreen assay for RNA.[21][23]
-
In Vitro Cellular Uptake and Mitochondrial Colocalization
-
Cell Culture: Target cells (e.g., HeLa, Neuro2a) are cultured in appropriate media.
-
Treatment: Cells are incubated with fluorescently labeled LNPs (both traditional and SMLNPs) for a defined period (e.g., 1-8 hours).
-
Mitochondrial Staining: A mitochondria-specific fluorescent dye (e.g., MitoTracker Green) is added to the cells.[14][17]
-
Imaging: Live-cell or fixed-cell confocal laser scanning microscopy (CLSM) is used to visualize the intracellular localization of the LNPs and mitochondria.[14][17]
-
Analysis: The degree of colocalization between the LNP and mitochondrial signals is quantified using image analysis software to determine the Pearson's colocalization coefficient.[17]
In Vivo Biodistribution and Efficacy Studies
-
Animal Models: Relevant animal models of the target disease are used (e.g., orthotopic glioma mouse model).[9]
-
Administration: LNPs are administered systemically, typically via intravenous injection.
-
Biodistribution: At various time points post-injection, tissues of interest (e.g., tumor, liver, spleen) are harvested. The concentration of the LNP or its cargo is quantified using methods such as fluorescence imaging, qPCR (for nucleic acids), or LC-MS/MS.
-
Efficacy Assessment: Therapeutic outcomes are measured based on the disease model. This can include tumor size reduction, improved survival rates, or restoration of mitochondrial function.[9]
Visualizing the Mechanisms
To better understand the functional differences between traditional LNPs and SMLNPs, the following diagrams illustrate their respective pathways.
Conclusion
SMLNPs represent a significant advancement over traditional LNP technology, offering the potential for highly specific and efficient delivery of therapeutics to mitochondria. By combining the established benefits of LNPs, such as cargo protection and cellular uptake, with the precision of mitochondrial targeting, SMLNPs open up new avenues for treating a wide range of debilitating diseases. While further research and clinical translation are necessary, the preclinical data strongly support the continued development of this promising drug delivery platform. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals seeking to explore and harness the potential of SMLNPs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in mitochondrial-targeted nanotherapeutics: overcoming biological obstacles and optimizing drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Mitochondrial Targeting LNP - Creative Biolabs [creative-biolabs.com]
- 7. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mitochondria-targeting lipid-small molecule hybrid nanoparticle for imaging and therapy in an orthotopic glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why mRNA Lipid Nanoparticles Outperform Traditional Methods [eureka.patsnap.com]
- 11. Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cellular and biophysical barriers to lipid nanoparticle mediated delivery of RNA to the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pH-responsive lipid nanoparticles deliver UA-mediated mitophagy and ferroptosis for osteoarthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Lipid N2-3L and Established mRNA Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Methodologies
The landscape of mRNA therapeutics is rapidly evolving, with novel delivery systems continuously emerging to address the challenges of targeted and efficient delivery. Among these, the ionizable lipid N2-3L has recently garnered attention for its potential in cancer immunotherapy. This guide provides a comprehensive performance benchmark of this compound-based Supramolecular Lipid Nanoparticles (SMLNPs) against well-established lipid nanoparticle (LNP) systems, primarily those formulated with the clinically validated ionizable lipid DLin-MC3-DMA.
Performance Data: A Head-to-Head Look
Direct comparative studies providing quantitative data for this compound alongside established systems under identical experimental conditions are not yet widely available in peer-reviewed literature. However, by collating data from various sources, we can construct a comparative overview. It is crucial to acknowledge that variations in experimental setups, such as payload, lipid composition, and animal models, can influence the results.
| Performance Metric | This compound SMLNPs | DLin-MC3-DMA LNPs | Established Alternatives (SLNs, NLCs) |
| Particle Size (Diameter) | ~100 nm (specific data from primary literature pending) | 50 - 150 nm[1] | 40 - 1000 nm |
| Encapsulation Efficiency | High (specific percentage pending) | >85%[2] | Variable, NLCs generally higher than SLNs[3] |
| Surface Charge (Zeta Potential) | Near-neutral at physiological pH | Near-neutral at physiological pH | Generally negative |
| pKa of Ionizable Lipid | 8.99[4][5] | ~6.44 | Not applicable |
| In Vivo Efficacy | Reduced tumor volume and increased survival in a mouse colon cancer model.[4][5] | High levels of gene silencing in hepatocytes. Effective in cancer immunotherapy models.[6][7] | Primarily used for dermal and oral delivery; less established for systemic mRNA delivery. |
| Toxicity | Data not yet widely available | Generally well-tolerated at therapeutic doses | Biocompatible and biodegradable[3] |
Note: The data for this compound is primarily based on initial findings and may be subject to change as more research becomes available. The performance of DLin-MC3-DMA LNPs is well-documented across numerous studies. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) represent a broader class of lipid-based carriers with different primary applications.
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are essential for reproducibility and accurate comparison. Below are generalized methodologies for the preparation of this compound SMLNPs and DLin-MC3-DMA LNPs.
Preparation of this compound Supramolecular Lipid Nanoparticles (SMLNPs)
A generalized protocol based on available information. The precise details from the primary study by Qi S, et al. (2024) are pending public release of the full-text article.
The SMLNPs are formulated to co-deliver mRNA and a Toll-like receptor 7/8 (TLR7/8) agonist. This involves a supramolecular assembly approach.
-
Lipid Stock Preparation: Ionizable this compound, a β-cyclodextrin-modified ionizable lipid (Lip-CD), phospholipids (B1166683) (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695).
-
Aqueous Phase Preparation: The mRNA payload and the TLR7/8 agonist are dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Nanoparticle Formation: The ethanolic lipid solution is rapidly mixed with the aqueous mRNA/adjuvant solution, often using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the SMLNPs.
-
Purification and Buffer Exchange: The resulting nanoparticle suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated components.
Preparation of DLin-MC3-DMA Lipid Nanoparticles (LNPs)
A standard and widely published protocol.
-
Lipid Stock Preparation: DLin-MC3-DMA, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) are dissolved in ethanol at a specific molar ratio (commonly 50:10:38.5:1.5).[8][9]
-
Aqueous Phase Preparation: The mRNA payload is dissolved in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).[8]
-
Nanoparticle Formation: The ethanolic lipid mixture is rapidly combined with the aqueous mRNA solution using a microfluidic mixer or a T-junction apparatus.[2] The ratio of the aqueous to ethanol phase is typically 3:1.
-
Purification and Buffer Exchange: The LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.
Visualizing the Processes
To better understand the workflows and underlying mechanisms, the following diagrams are provided.
Lipid Nanoparticle Formulation Workflow.
Cellular Uptake and Mechanism of Action for mRNA-LNPs.
Concluding Remarks
This compound presents a promising new ionizable lipid for the formulation of SMLNPs, particularly for cancer immunotherapy applications where the co-delivery of an adjuvant can enhance the immune response. The initial in vivo data suggests potent anti-tumor activity. However, the well-established DLin-MC3-DMA remains a benchmark in the field, with a wealth of data supporting its efficacy and safety profile for a range of applications.
For researchers and drug developers, the choice of a delivery system will depend on the specific therapeutic application, the desired biodistribution, and the need for co-formulated adjuvants. As more data on this compound becomes available, a more direct and nuanced comparison will be possible. It is recommended to consult the primary literature for detailed experimental conditions and comprehensive results when making decisions about lipid selection and formulation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-based nucleic acid therapeutics with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | Semantic Scholar [semanticscholar.org]
- 6. Recent advancements in lipid–mRNA nanoparticles as a treatment option for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in mRNA LNP-Based Cancer Vaccines: Mechanisms, Formulation Aspects, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Assessing the Immunogenicity of Lipid Nanoparticles: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the immunogenicity of lipid nanoparticle (LNP) delivery systems is critical for the development of safe and effective mRNA-based therapeutics and vaccines. This guide provides a comparative assessment of the novel Lipid N2-3L nanoparticle system against established alternatives, supported by experimental data and detailed methodologies.
The innate immune system recognizes LNPs as foreign, which can be a double-edged sword. While a certain level of immune stimulation is beneficial for vaccine adjuvanticity, excessive or uncontrolled inflammatory responses can lead to adverse effects and hinder therapeutic efficacy. This guide focuses on the immunogenic profile of supramolecular lipid nanoparticles (SMLNPs) formulated with the novel ionizable this compound, in comparison to well-characterized LNPs containing the ionizable lipids D-Lin-MC3-DMA (MC3) and ALC-0315.
Comparative Immunogenicity Data
Direct comparative studies on the immunogenicity of this compound LNPs versus other formulations are not yet publicly available. The primary research on N2-3L focuses on its application in a cancer vaccine, where it is co-formulated with a Toll-like receptor 7/8 (TLR7/8) agonist, R848, to intentionally stimulate a potent immune response.[1][2] The data below for N2-3L reflects its performance within this immunostimulatory context. Data for MC3 and ALC-0315 LNPs are drawn from various studies assessing their intrinsic immunogenic properties.
| Parameter | This compound SMLNP (with R848 Adjuvant) | D-Lin-MC3-DMA LNP | ALC-0315 LNP |
| Primary Application | mRNA Cancer Vaccine | siRNA Therapeutics, mRNA Vaccines | mRNA Vaccines |
| Ionizable Lipid pKa | 8.99 | ~6.4 | ~6.0 |
| Key Immunostimulatory Findings | Promotes dendritic cell (DC) maturation and antigen presentation in vivo.[1] | Less potent at stimulating IL-1β release compared to SM-102.[3] Induces a Th2-biased antibody response when administered subcutaneously.[4][5] | Induces stronger cellular and humoral immune responses compared to MC3 LNPs.[6] Elicits robust T follicular helper cell and germinal center B cell responses.[7] |
| Reported Cytokine Induction | Data not available for LNP alone. In combination with R848, it enhances anti-tumor immunity, suggesting downstream cytokine release. | Lower induction of IL-1β compared to other ionizable lipids like SM-102.[3] | Potently induces pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo.[7][8] |
| Complement Activation | Data not available. | Data not available in direct comparisons. | LNPs used in COVID-19 vaccines (containing lipids structurally similar to ALC-0315) have been shown to activate the complement system, primarily via the alternative pathway.[9] |
| Immune Cell Activation | Significantly promotes DC maturation (increased expression of CD80, CD86, and MHC-II) in vivo when co-delivering an antigen and R848.[1] | Induces moderate activation of immune cells. The response is route-dependent.[4][5] | Significantly enhances the activation of dendritic cells and T cells in draining lymph nodes compared to MC3 LNPs.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing immunogenicity studies. Below are protocols for key experiments cited in the assessment of LNP immunogenicity.
In Vitro Cytokine Release Assay
This assay evaluates the potential of LNPs to induce inflammatory cytokine production from immune cells.
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from human peripheral blood mononuclear cells (PBMCs) upon exposure to LNPs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
LNP Treatment: Add different concentrations of the test LNPs (e.g., N2-3L SMLNPs, MC3-LNPs, ALC-0315-LNPs) to the wells. Include a negative control (PBS) and a positive control (e.g., Lipopolysaccharide, LPS, at 100 ng/mL).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (TNF-α, IL-1β, IL-6, etc.) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits, following the manufacturer's instructions.[10][11]
Complement Activation Assay
This assay assesses the potential of LNPs to activate the complement system, a key component of innate immunity.
Objective: To measure the generation of complement activation products (e.g., C3a, sC5b-9) in human serum following incubation with LNPs.
Methodology:
-
Serum Preparation: Obtain fresh human serum from healthy donors.
-
Incubation: In a microcentrifuge tube, mix the test LNPs at various concentrations with human serum (typically at a final serum concentration of 75-80%). Include a negative control (saline) and a positive control (e.g., Zymosan).
-
Reaction: Incubate the tubes at 37°C for 30-60 minutes to allow for complement activation.
-
Stop Reaction: Stop the reaction by adding a chelating agent like EDTA to the samples and placing them on ice.
-
Quantification: Quantify the levels of complement split products such as C3a, C5a, or the soluble terminal complement complex (sC5b-9) using commercially available ELISA kits according to the manufacturer's protocols.[12][13]
In Vivo Immune Cell Activation Assay in Animal Models
This assay evaluates the ability of LNPs to activate immune cells within a living organism.
Objective: To assess the activation status of dendritic cells (DCs) and T cells in the draining lymph nodes of mice after LNP administration.
Methodology:
-
Animal Model: Use C57BL/6 mice (6-8 weeks old).
-
Immunization: Inject mice intramuscularly or subcutaneously with the test LNP formulations (e.g., 10 µg mRNA encapsulated in LNPs). Include a control group injected with PBS.
-
Tissue Collection: At a specified time point (e.g., 24-48 hours post-injection), euthanize the mice and harvest the draining lymph nodes (e.g., inguinal or popliteal).
-
Single-Cell Suspension: Prepare single-cell suspensions from the lymph nodes by mechanical dissociation and filtration.
-
Flow Cytometry Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify specific immune cell populations and their activation status. For DCs, use antibodies against CD11c, MHC-II, CD80, and CD86. For T cells, use antibodies against CD3, CD4, CD8, and the activation marker CD69.
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage and mean fluorescence intensity of activation markers on the target cell populations using appropriate software.[14][15]
Visualizing Immune Activation Pathways
The immunogenicity of LNPs is primarily driven by the activation of innate immune signaling pathways. The ionizable lipids and the mRNA cargo can be recognized by pattern recognition receptors (PRRs), leading to downstream signaling cascades that result in the production of inflammatory cytokines and type I interferons.
The following diagrams illustrate the key signaling pathways involved.
References
- 1. Supramolecular Lipid Nanoparticles Based on Host-Guest Recognition: A New Generation Delivery System of mRNA Vaccines For Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mRNA-LNP platform's lipid nanoparticle component used in preclinical vaccine studies is highly inflammatory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thno.org [thno.org]
A Comparative Guide to Analytical Methods for Lipid Nanoparticle Characterization
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Validation of Analytical Methods for Lipid N2-3L and Alternative Ionizable Lipids in mRNA Delivery Systems.
This guide provides a comparative overview of the analytical methods used to characterize lipid nanoparticles (LNPs), with a focus on formulations containing the novel ionizable this compound and established alternatives such as SM-102, DLin-MC3-DMA, and ALC-0315. The performance of these LNPs is critically dependent on their physicochemical properties, including particle size, polydispersity, surface charge, and encapsulation efficiency. Validated analytical methods are therefore essential for the development of safe and effective mRNA-based therapeutics.
While specific quantitative data for this compound formulations from publicly available literature is limited, this guide presents a comparative summary of typical characterization data for LNPs formulated with commonly used alternative ionizable lipids. This is followed by detailed experimental protocols for the key analytical techniques required for their validation.
Performance Comparison of LNP Formulations
The following tables summarize typical physicochemical characteristics of LNP formulations containing SM-102, DLin-MC3-DMA, and ALC-0315, as reported in various studies. These values can serve as a benchmark for the evaluation of new formulations like those incorporating this compound.
Table 1: Comparison of Physicochemical Properties of LNP Formulations
| Parameter | SM-102 LNP | DLin-MC3-DMA LNP | ALC-0315 LNP |
| Particle Size (nm) | 70-100[1] | ~120 | 78 - 100 |
| Polydispersity Index (PDI) | <0.2[1] | <0.2 | <0.13[2] |
| Zeta Potential (mV) | Close to neutral | Low negative surface charge | Close to neutral[2] |
| Encapsulation Efficiency (%) | >90%[1] | >90%[3] | >90%[2] |
Experimental Protocols and Workflows
Detailed methodologies for the characterization of LNPs are crucial for obtaining reliable and reproducible data. Below are the standard protocols for key analytical techniques.
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Methodology:
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. It works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles.
Experimental Protocol:
-
Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final lipid concentration of approximately 0.1 mg/mL. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Instrument Setup:
-
Set the laser wavelength to 633 nm.
-
Set the scattering angle to 173°.
-
Equilibrate the instrument to the desired measurement temperature (typically 25°C).
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.
-
Perform the measurement, typically consisting of multiple runs averaged to obtain the Z-average diameter (particle size) and the Polydispersity Index (PDI).
-
Experimental Workflow:
Zeta Potential Measurement
Methodology:
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is one of the fundamental parameters known to affect stability. It is measured by applying an electric field across the sample and measuring the direction and velocity of the particles.
Experimental Protocol:
-
Sample Preparation: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration. The buffer should be filtered.
-
Instrument Setup:
-
Use a dedicated folded capillary cell.
-
Set the measurement temperature (typically 25°C).
-
-
Measurement:
-
Inject the diluted sample into the capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply the electric field and measure the electrophoretic mobility of the particles.
-
The instrument software calculates the zeta potential using the Henry equation.
-
Experimental Workflow:
mRNA Encapsulation Efficiency by RiboGreen Assay
Methodology:
The RiboGreen assay is a fluorescent-based method used to quantify the amount of RNA. To determine the encapsulation efficiency, the fluorescence of the sample is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the encapsulated mRNA.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a RiboGreen working solution by diluting the stock reagent in TE buffer.
-
Prepare a 2% Triton X-100 solution.
-
-
Standard Curve: Prepare a standard curve of known mRNA concentrations.
-
Sample Measurement:
-
In a 96-well plate, add the LNP sample to wells with and without Triton X-100.
-
Incubate the plate to allow for lysis in the wells containing Triton X-100.
-
Add the RiboGreen working solution to all wells.
-
Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Determine the total mRNA concentration from the lysed sample using the standard curve.
-
Determine the free mRNA concentration from the non-lysed sample.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
Experimental Workflow:
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lipid N2-3L
The proper management and disposal of specialized laboratory reagents like Lipid N2-3L are critical for ensuring personnel safety and environmental protection. As a key component in the development of supramolecular lipid nanoparticles (SMLNPs) for mRNA delivery, this compound requires a disposal protocol that addresses its chemical nature as an ionizable cationic lipid, as well as the characteristics of any associated materials, such as solvents or contaminated labware.[1][2]
This guide provides a comprehensive framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are based on general best practices for laboratory chemical and nanoparticle waste management. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of your this compound for definitive guidance on its hazards and required disposal methods.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound, especially in its pure form or in volatile organic solvents, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste should follow a systematic process of identification, segregation, and proper containment.
Step 1: Waste Identification and Hazard Assessment
-
Consult the SDS: The Safety Data Sheet for this compound is the primary source of information regarding its physical and chemical properties, hazards, and required disposal procedures.
-
Identify Waste Streams: Differentiate between the following types of waste, as they require separate disposal pathways:
-
Pure this compound: Unused or expired pure product.
-
Solvent Solutions: this compound dissolved in organic solvents (e.g., methyl acetate, ethanol, DMSO).[1]
-
Contaminated Labware (Sharps): Needles, syringes, scalpels, and broken glass that have come into contact with this compound.
-
Contaminated Labware (Non-Sharps): Vials, pipette tips, gloves, bench paper, and other disposable items contaminated with this compound.
-
Aqueous Solutions: Waste from cleaning and rinsing procedures.
-
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliance with waste management regulations.
-
Halogenated vs. Non-Halogenated Solvents: Collect organic solvent waste containing this compound in separate, compatible containers for halogenated and non-halogenated solvents.
-
Solid vs. Liquid Waste: Do not mix solid waste (e.g., contaminated gloves, vials) with liquid chemical waste.
-
Sharps Waste: All contaminated sharps must be placed immediately into a designated, puncture-resistant sharps container.
Step 3: Containerization and Labeling
-
Use Appropriate Containers: All waste must be collected in containers that are chemically compatible with the waste they hold and can be securely sealed.
-
Labeling: Every waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents, including this compound and any solvents. The date of waste accumulation should also be clearly marked.
Step 4: Storage and Disposal
-
Storage: Store sealed hazardous waste containers in a designated Satellite Accumulation Area within or near the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal Request: Once a waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Incineration: For nanoparticle-related waste, incineration is often the preferred method of disposal to ensure the complete destruction of the material. Your EH&S department will determine the final disposal method.
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters based on general laboratory waste guidelines. These may vary by institution and local regulations.
| Parameter | Guideline | Rationale |
| Liquid Waste Container Size | Typically up to 5 gallons (approx. 20 liters) | To ensure safe handling and to be filled within a reasonable timeframe. |
| Satellite Accumulation Limit | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per accumulation area. | Regulatory limit set by the U.S. Environmental Protection Agency (EPA). |
| Container Fill Level | Do not fill containers beyond 75-90% capacity. | To prevent spills and allow for vapor expansion. |
| Empty Container Rinsing | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | To ensure the container is "empty" according to regulatory definitions before disposal. |
Experimental Protocol: Decontamination of Non-Disposable Glassware
For glassware that will be reused, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the glassware with a solvent known to solubilize this compound (e.g., ethanol, isopropanol) to remove the bulk of the residue. Collect this solvent rinse as hazardous waste.
-
Formulated Detergent Wash: Wash the glassware with a formulated alkaline cleaning agent, which has been shown to be effective for cleaning lipid nanoparticle residues.
-
Water Rinse: Thoroughly rinse the glassware with purified water.
-
Final Rinse: Perform a final rinse with an appropriate solvent (e.g., ethanol) to remove any remaining aqueous residue and to aid in drying.
-
Drying: Allow the glassware to dry completely in a designated drying oven.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound and associated waste materials.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: High-level overview of the this compound disposal pathway.
References
Essential Safety and Operational Guide for Handling Lipid N2-3L
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Lipid N2-3L, ensuring laboratory safety and operational integrity.
This compound is an ionizable cationic lipid utilized in the formulation of supramolecular lipid nanoparticles for mRNA delivery in research settings.[1][2] Due to its chemical nature and application, adherence to strict safety protocols is paramount to protect laboratory personnel and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Note: This material should be considered hazardous until further information becomes available. Before use, the user must review the complete Safety Data Sheet (SDS) provided by the supplier.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety standards for handling potentially hazardous chemicals.
| PPE Category | Item | Specification | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face during splash-prone procedures. | |
| Hand | Chemical-Resistant Gloves | Nitrile or other suitable chemically resistant gloves. Check manufacturer's compatibility data. | Protects skin from direct contact with the lipid solution. |
| Body | Laboratory Coat | Long-sleeved, properly fitted lab coat. | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Fume Hood | All handling of open containers should be performed in a certified chemical fume hood. | Minimizes inhalation exposure to vapors and aerosols. |
| Footwear | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Precaution:
- Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
- Work in a well-ventilated area, preferably within a certified chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible.
- Assemble all necessary materials and equipment before opening the primary container.
2. Handling the Lipid Solution:
- This compound is often supplied as a solution in an organic solvent.[2] Be aware of the hazards associated with the solvent.
- Use a calibrated pipette with disposable tips for transferring the solution.
- Avoid direct contact with the solution.
- Keep the container tightly sealed when not in use to prevent solvent evaporation and contamination.
3. Storage:
- Store this compound according to the manufacturer's instructions, typically at -20°C.[2]
- Store in a clearly labeled, sealed container in a designated and appropriately rated storage unit.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that come into contact with this compound, including pipette tips, gloves, and empty containers, should be considered chemical waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
